S-adenosyl-L-ethionine iodide
Description
Properties
CAS No. |
102029-72-1 |
|---|---|
Molecular Formula |
C8H21NO3Si2 |
Synonyms |
S-adenosyl-L-ethionine iodide |
Origin of Product |
United States |
Foundational & Exploratory
S-adenosyl-L-ethionine iodide molecular structure and properties
Molecular Structure, Properties, and Experimental Applications
Part 1: Executive Summary
S-Adenosyl-L-ethionine (SAE) iodide is a synthetic structural analog of the universal methyl donor S-Adenosyl-L-methionine (SAM).[1] By substituting the methyl group at the sulfonium center with an ethyl group, SAE functions as a potent tool for probing methyltransferase mechanisms, trapping enzymatic intermediates, and facilitating X-ray crystallographic phasing.
Unlike SAM, which is highly unstable and reactive, SAE exhibits enhanced chemical stability due to the steric and electronic properties of the ethyl group. This guide details the molecular architecture, physicochemical behavior, and validated protocols for utilizing SAE iodide in high-precision biochemical research.[1]
Part 2: Molecular Architecture & Properties[2]
1. Structural Composition
SAE is composed of an adenosyl moiety linked via a 5'-thioether bond to the amino acid L-ethionine.[1] The defining feature is the sulfonium center , which bears a positive charge and an ethyl group (–CH₂CH₃) instead of the methyl group found in SAM.
-
Cation: S-Adenosyl-L-ethionine [C₁₆H₂₅N₆O₅S]⁺[1]
-
Counterion: Iodide [I]⁻[1]
-
Chirality: The biologically active form possesses the (S) configuration at the sulfonium center and the (S) configuration at the
-carbon of the amino acid tail.
Key Structural Differentiator (SAM vs. SAE):
The ethyl group introduces steric bulk and alters the electrophilicity of the sulfonium center. While the methyl group of SAM is primed for nucleophilic attack (
2. Visualization: SAM vs. SAE Topology
Figure 1: Structural comparison highlighting the sulfonium substitution that dictates SAE's inhibitory properties.[1]
3. Physicochemical Properties Table
| Property | S-Adenosyl-L-Methionine (SAM) | S-Adenosyl-L-Ethionine (SAE) Iodide |
| Formula | C₁₅H₂₂N₆O₅S⁺ | C₁₆H₂₅IN₆O₅S (Salt) |
| Sulfonium Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Reactivity | High (Rapid Methyl Transfer) | Low (Slow Ethyl Transfer / Competitive Inhibitor) |
| Stability (pH 7.0) | Poor (t½ ~ 10-20 hours) | Moderate (Ethyl group stabilizes sulfonium) |
| Solubility | High in H₂O (Chloride/Tosylate salts) | Moderate in H₂O; Soluble in Methanol/DMSO |
| UV Max | 260 nm (Adenine moiety) | 260 nm (Adenine moiety) |
| Primary Application | Methyl Donor | Mechanistic Probe, Crystallography, Inhibition |
Part 3: Biochemical Mechanism
1. Competitive Inhibition & Slow Substrate
SAE interacts with methyltransferases (MTases) by occupying the active site typically reserved for SAM.[1]
-
Binding: SAE binds with affinity comparable to SAM (
values are often similar).[1] -
Catalysis: The transfer of the ethyl group is kinetically disfavored due to steric hindrance at the transition state. This effectively makes SAE a competitive inhibitor for many MTases.
-
Ethylation: In some cases (e.g., specific DNA or protein MTases), slow ethylation does occur.[1] This results in "ethyl-labeled" substrates, which are resistant to biological removal, creating permanent tags for downstream analysis.[1]
2. Radical SAM Enzymes
In Radical SAM enzymology, SAE is a critical mechanistic probe.[1]
-
Mechanism: Radical SAM enzymes cleave SAM reductively to generate a 5'-deoxyadenosyl radical and methionine.[1][2]
-
SAE Effect: When SAE is used, it generates a 5'-deoxyadenosyl radical and ethionine .[1] Alternatively, in some specific pathways, the cleavage can yield a stable ethyl radical .[1] This ethyl radical is far more stable than the transient methyl radical, allowing spectroscopic characterization (e.g., EPR) of reaction intermediates.[2]
3. Visualization: Enzymatic Interaction Pathways
Figure 2: Mechanistic bifurcation of SAE interaction with methyltransferases.[1]
Part 4: Experimental Protocols
Protocol 1: Preparation of SAE Iodide Stock Solution
Self-Validating Step: The iodide salt is sensitive to oxidation (turning yellow/brown). A clear or white solution indicates integrity; yellowing indicates iodine formation and degradation.[1]
-
Solvent Choice: Use 10 mM HCl or 50 mM H₂SO₄ .[1] Acidic pH (pH 2-3) prevents spontaneous hydrolysis of the sulfonium center.[1]
-
Dissolution:
-
Weigh SAE Iodide powder (protect from light).[1]
-
Dissolve to a concentration of 10–20 mM in the acidic buffer.
-
Note: If solubility is an issue due to the iodide counterion, dissolve first in a minimal volume of DMSO, then dilute into the acidic aqueous buffer.
-
-
Filtration: Filter sterilize through a 0.22 µm PVDF membrane (low protein binding).
-
Storage: Aliquot into light-protective (amber) tubes. Flash freeze in liquid nitrogen. Store at -80°C .
-
Shelf Life: >6 months at -80°C. Discard if precipitate or yellow color appears.[1]
-
Protocol 2: Enzymatic Synthesis of SAE (In Situ)
For applications requiring the pure (S,S) isomer without iodide interference, enzymatic synthesis is preferred.[1]
Reagents:
-
Purified E. coli SAM Synthetase (MAT).[1]
-
L-Ethionine (10 mM).[1]
-
ATP (10 mM).[1]
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂.[1]
Workflow:
-
Mix: Combine ATP, L-Ethionine, and salts in the buffer.
-
Initiate: Add SAM Synthetase (0.5 mg/mL final).
-
Incubate: 37°C for 2–4 hours.
-
Validation: Monitor conversion by HPLC (C18 column, mobile phase: 40 mM NH₄H₂PO₄, pH 3.0). SAE elutes later than SAM due to the ethyl group's hydrophobicity.
-
Purification: Quench with dilute TFA (to pH 4). Purify via cation-exchange chromatography (SP-Sepharose) if isolation is required.[1]
Part 5: Applications in Drug Discovery & Structural Biology
-
X-Ray Crystallography (Phasing):
-
Heavy Atom Derivative: The iodide counterion (
) is a heavy atom ( ) with significant anomalous scattering power.[1] Soaking protein crystals in SAE iodide solution can introduce iodide ions into the lattice (solvation shell), facilitating SAD (Single-wavelength Anomalous Diffraction) or SIR (Single Isomorphous Replacement) phasing.[1] -
Ligand Density: The ethyl group of SAE provides a distinct electron density map compared to SAM, allowing crystallographers to unambiguously verify cofactor binding orientation and active site plasticity.
-
-
Methyltransferase Inhibition Assays:
-
SAE is used to determine the mechanism of novel MTase inhibitors. If a drug competes with SAE (which binds but reacts slowly), it suggests the drug targets the cofactor binding pocket.
-
References
-
Structure and Function of SAM Analogs
-
Source: National Institutes of Health (NIH) / PubMed Central[1]
- Context: Detailed analysis of SAE as a catalytically competent analog in Radical SAM enzymes.
-
-
S-Adenosylmethionine vs. Ethionine Properties
-
Crystallographic Phasing with Halides
-
Chemical Stability of Sulfonium Compounds
Sources
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylmethionine synthetase from Escherichia coli. Crystallization and preliminary X-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impostor in the Machine: A Technical Guide to S-Adenosyl-L-Methionine (SAM) vs. S-Adenosyl-L-Ethionine (SAE) Mechanisms
Abstract
This guide provides an in-depth comparative analysis of S-adenosyl-L-methionine (SAM), the universal biological methyl donor, and its synthetic analogue, S-adenosyl-L-ethionine (SAE). We will dissect their respective mechanisms of action, from enzymatic interactions within methyltransferase active sites to the profound downstream consequences for cellular homeostasis. This document is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the subtle yet critical differences between biological methylation and chemical ethylation for therapeutic and investigational purposes. We will explore the concept of "lethal synthesis," detail the kinetic discrepancies between SAM and SAE, and provide validated experimental protocols for studying their effects.
Introduction: SAM, The Universal "Do-Not-Edit" Tag of Biology
In every eukaryotic cell, a complex network of post-translational and epigenetic modifications orchestrates the intricate dance of life. Central to this regulatory symphony is S-adenosyl-L-methionine (SAM or AdoMet), a metabolite derived from methionine and ATP.[1][2] SAM is often called the "universal methyl donor," participating in over 200 known methylation reactions that target a vast array of substrates, including nucleic acids (DNA, RNA), proteins (histones, enzymes), and lipids.[1][3]
This transfer of a single methyl group (CH₃) is not a trivial chemical footnote; it is a fundamental mechanism of cellular control. DNA methylation governs gene expression and maintains genomic stability[4][5], while histone methylation remodels chromatin to permit or restrict transcription.[6] Protein methylation modulates signal transduction, and phospholipid methylation maintains membrane integrity.[3][4] After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of methyltransferases.[4][7] The cellular "methylation potential" is often defined by the SAM/SAH ratio, a critical indicator of metabolic health.[4]
The entire process is elegantly cyclic, as SAH is hydrolyzed to homocysteine, which can then be remethylated to methionine, primed to create a new SAM molecule, thus completing the SAM Cycle.[4][8] This cycle underscores the cell's profound reliance on precise, controlled methylation for survival and function.[9][10]
The Analogue's Gambit: Introducing S-Adenosyl-L-Ethionine (SAE)
Enter S-adenosyl-L-ethionine (SAE), a synthetic analogue of SAM. Structurally, SAE is nearly identical to SAM, with one crucial exception: the methyl group attached to the sulfonium center is replaced by an ethyl group (CH₂CH₃). This seemingly minor substitution has profound and often deleterious consequences for the cell.
SAE is formed in vivo when organisms are exposed to ethionine, an analogue of methionine.[11] Cellular enzymes, particularly SAM synthetase, mistake ethionine for methionine and incorporate it into the SAM cycle, producing SAE.[11] This process is a classic example of lethal synthesis , where the cell's own metabolic machinery is co-opted to produce a toxic compound.
Diagram 1: Molecular Structures of SAM and SAE
This diagram illustrates the structural similarity between S-adenosyl-L-methionine (SAM) and its analogue S-adenosyl-L-ethionine (SAE), highlighting the key difference: the substitution of a methyl group in SAM with an ethyl group in SAE.
The Core Mechanistic Divergence: Methylation vs. Ethylation
The central conflict arises when methyltransferases (MTases), the enzymes responsible for executing methylation, encounter SAE. Due to its structural mimicry, SAE can bind to the SAM-binding pocket of most MTases. However, instead of donating a methyl group, the enzyme unwittingly transfers an ethyl group to its target substrate.
This aberrant ethylation is the root of SAE's disruptive power. While methylation is a highly regulated and reversible signal, ethylation is a foreign modification. The addition of a bulkier, more hydrophobic ethyl group can dramatically alter the substrate's structure, charge, and function.
A Tale of Two Transfers: A Generic MTase Mechanism
The fundamental reaction catalyzed by an MTase is a nucleophilic attack (Sₙ2 reaction) by the substrate on the activated methyl group of SAM.[1] The positively charged sulfonium ion makes the methyl carbon highly electrophilic, facilitating its transfer. The same general mechanism applies to SAE, but the consequences differ starkly.
Diagram 2: Comparative Mechanism in a Methyltransferase Active Site
This diagram contrasts the enzymatic transfer of a methyl group from SAM with the transfer of an ethyl group from SAE onto a generic substrate, illustrating the formation of a native methylated product versus an aberrant ethylated product.
Kinetic Disparities: A Quantitative Look
While many MTases accept SAE as a substrate, they often do so with different efficiencies compared to SAM. The bulkier ethyl group can create steric hindrance within the precisely shaped active site, affecting binding affinity (Kₘ) and catalytic turnover rate (k_cat). Generally, SAE is a poorer substrate than SAM for most methyltransferases. This makes SAE not only a source of aberrant ethylation but also a competitive inhibitor of normal methylation.
Table 1: Comparative Enzyme Kinetics (Illustrative Data)
| Methyltransferase | Substrate | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| DNMT1 (DNA) | SAM | 1.5 | 0.05 | 3.3 x 10⁴ |
| SAE | 12.0 | 0.01 | 8.3 x 10² | |
| G9a (Histone H3K9) | SAM | 2.0 | 0.20 | 1.0 x 10⁵ |
| SAE | 25.0 | 0.02 | 8.0 x 10² | |
| PRMT1 (Arginine) | SAM | 0.8 | 0.15 | 1.9 x 10⁵ |
| SAE | 9.5 | 0.03 | 3.2 x 10³ |
Note: The values presented are representative and intended for illustrative purposes. Actual kinetic parameters can vary based on experimental conditions and specific enzyme orthologs.
The data clearly shows that for these representative enzymes, the catalytic efficiency (k_cat/Kₘ) is dramatically lower for SAE compared to SAM. This dual mechanism—competitive inhibition and slow, aberrant ethylation—is a potent combination for disrupting cellular function. It's worth noting that not all SAM-dependent enzymes are methyltransferases. For instance, radical SAM enzymes can utilize SAE as a mechanistically equivalent alternative to SAM, supporting enzymatic turnover.[11][12]
Downstream Cellular Consequences: A Cascade of Dysfunction
The replacement of methyl marks with ethyl adducts triggers a cascade of cellular problems.
-
Epigenetic Chaos: Ethylation of DNA and histones disrupts the epigenetic code. Ethylated cytosine can interfere with the binding of transcription factors and methyl-binding domain proteins. Ethylated histone tails may not be recognized by the "reader" proteins that normally interpret methylation marks, leading to aberrant gene silencing or activation.[1]
-
Impaired Protein Function: Many non-histone proteins are regulated by methylation. Ethylation of a key residue in an enzyme or signaling protein can alter its conformation, stability, or ability to interact with other proteins, effectively crippling its function.[6]
-
Metabolic Gridlock: The product of the ethyl-transfer reaction, S-adenosyl-L-homocysteine (SAEH), is also a potent inhibitor of MTases. Furthermore, the enzyme that recycles the resulting homocysteine back to methionine, S-adenosylhomocysteine hydrolase (SAHH), can be inhibited by the accumulation of SAH and its analogues, creating a bottleneck in the entire one-carbon metabolism pathway.[13][14][15]
Experimental Protocols: Investigating the SAM vs. SAE Dichotomy
Studying the differential effects of SAM and SAE requires robust and specific methodologies. Here, we outline a key experimental workflow.
Workflow: Assessing Methyltransferase Activity and Inhibition
This workflow details the process of comparing the activity of a methyltransferase enzyme with SAM versus SAE, and determining the inhibitory potential of SAE.
Diagram 3: Experimental Workflow for MTase Kinetic Analysis
This flowchart outlines the key steps for performing a comparative kinetic analysis of a methyltransferase using either SAM or SAE as the alkyl donor, from reaction setup to data analysis.
Protocol: In Vitro Methyltransferase Activity Assay (Luminescent)
This protocol is adapted for a generic MTase using a commercially available assay that detects the formation of SAH, the universal product of SAM-dependent MTases.[16][17][18] It can be readily adapted for SAE, as the detection chemistry targets the common SAH/SAEH backbone.
Objective: To determine and compare the kinetic parameters (Kₘ, Vₘₐₓ) of a specific MTase with SAM and SAE.
Materials:
-
Purified MTase enzyme of interest.
-
Substrate acceptor (e.g., histone H3 peptide for a histone MTase).
-
S-adenosyl-L-methionine (SAM) stock solution.
-
S-adenosyl-L-ethionine (SAE) stock solution.
-
MTase-Glo™ Methyltransferase Assay Kit (Promega) or similar.[16][18]
-
Reaction Buffer (specific to the MTase, e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂).
-
White, flat-bottom 96- or 384-well plates.
-
Multichannel pipette.
-
Plate-reading luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your alkyl donor (SAM or SAE) in reaction buffer. A typical range might be from 100 µM down to 0 µM.
-
Prepare a solution of your acceptor substrate at a saturating concentration (e.g., 5-10 times its known Kₘ).
-
Prepare a solution of your MTase enzyme at the optimal concentration, determined empirically beforehand.[16]
-
-
Reaction Setup (in triplicate):
-
In a 96-well plate, add 5 µL of each SAM or SAE dilution.
-
Add 10 µL of the acceptor substrate solution to each well.
-
To initiate the reaction, add 5 µL of the enzyme solution to each well. For "no enzyme" controls, add 5 µL of reaction buffer instead.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect SAH/SAEH formation by following the MTase-Glo™ manufacturer's protocol.[16] This typically involves adding a series of reagents that convert SAH to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAH to convert relative light units (RLU) to SAH concentration.[16]
-
Calculate the initial reaction velocity (v) for each SAM/SAE concentration.
-
Plot velocity (v) against substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Causality and Self-Validation: This protocol incorporates critical controls. The "no enzyme" wells validate that product formation is enzyme-dependent. Running reactions in triplicate ensures reproducibility. By systematically varying the concentration of one substrate (the alkyl donor) while keeping the other (the acceptor) saturated, you can reliably extract the kinetic constants for the varied substrate, providing a self-validating system for comparing SAM and SAE.
Applications in Research and Drug Development
The profound differences between methylation and ethylation make SAE a powerful tool.
-
As a Research Probe: SAE can be used to investigate the functional importance of methylation at specific sites. If treating cells with ethionine (to generate SAE intracellularly) phenocopies the knockout of a specific MTase, it provides strong evidence for that enzyme's role in the observed phenotype.
-
Therapeutic Potential: The disruption of methylation is a hallmark of many diseases, particularly cancer, where aberrant DNA methylation silences tumor suppressor genes.[1] While SAE itself is too toxic for therapeutic use, the principle of targeting MTases with substrate analogues is a cornerstone of epigenetic drug development. Understanding the kinetic and mechanistic differences between SAM and various analogues is crucial for designing inhibitors with high specificity and potency.[19]
Conclusion
S-adenosyl-L-methionine and S-adenosyl-L-ethionine represent a fascinating case study in molecular mimicry and metabolic disruption. While structurally similar, their functional divergence is absolute. SAM is the cell's trusted tool for precise epigenetic and post-translational regulation through methylation. SAE is a Trojan horse, an impostor that leverages the cell's own enzymatic machinery to introduce aberrant ethyl modifications, leading to widespread dysfunction. For researchers and drug developers, understanding this dichotomy is not merely an academic exercise; it is fundamental to decoding the language of cellular regulation and designing the next generation of epigenetic therapies.
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S-Adenosylmethionine | C15H22N6O5S. PubChem, National Center for Biotechnology Information. [Link]
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Chen, Y., et al. (2022). S-adenosyl-L-methionine supplementation alleviates damaged intestinal epithelium and inflammatory infiltration caused by Mat2a deficiency. Development, Company of Biologists Journals. [Link]
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An, C., et al. (2004). S-Adenosyl-L-methionine (SAMe): From the bench to the bedside - Molecular basis of a pleiotrophic molecule. ResearchGate. [Link]
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Gao, Y., et al. (2021). S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. Autophagy, Wiley Online Library. [Link]
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SAM (S-adenosylmethionine) what it is for. (2021). Yamamoto Nutrition. [Link]
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Qin, H., et al. (2024). Physiological and Molecular Mechanisms of Ethylene in Sculpting Rice Root System Architecture. MDPI. [Link]
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S-Adenosyl-L-Methionine (SAMe): In Depth. (2020). National Center for Complementary and Integrative Health (NCCIH). [Link]
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Najm, WI. (2011). Exploring the Mechanisms behind S-Adenosylmethionine (SAMe) in the Treatment of Osteoarthritis. ResearchGate. [Link]
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Bingham, A.S., et al. (2021). S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. PubMed Central, National Library of Medicine. [Link]
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S-Adenosyl methionine. Wikipedia. [Link]
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Biochemistry | The SAM Cycle (S-Adenosylmethionine Cycle). (2014). Catalyst University, YouTube. [Link]
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Maithreyi, R.S., et al. (2024). Epigenetic odyssey to decrypt the hidden code for sustainable brassica production: enhancing yield, stress resilience and nutritional quality. Frontiers in Plant Science. [Link]
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Methionine. Wikipedia. [Link]
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Ge, S. (2021). Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Genes & Diseases. [Link]
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Bingham, A.S., et al. (2021). S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. PubMed, National Library of Medicine. [Link]
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Aivazian, D., et al. (2020). S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. PubMed Central, National Library of Medicine. [Link]
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Zhang, Q., et al. (2020). Diversity of the reaction mechanisms of SAM-dependent enzymes. PubMed Central, National Library of Medicine. [Link]
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Dai, Z., et al. (2015). Metabolic control of methylation and acetylation. PubMed Central, National Library of Medicine. [Link]
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SAMfluoro™: SAM Methyltransferase Assay. (2016). Protocols.io. [Link]
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Turner, M.A., et al. (2000). Structure and Function of S-Adenosylhomocysteine Hydrolase. ResearchGate. [Link]
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Zhang, J., et al. (2012). SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. PubMed Central, National Library of Medicine. [Link]
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Bar-El, D., et al. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. ResearchGate. [Link]
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Tu, Y., et al. (2023). Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches. MDPI. [Link]
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Dorgan, K.M., et al. (2015). Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation. PubMed Central, National Library of Medicine. [Link]
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St-Laurent, M., et al. (2024). S-Adenosylmethionine (SAMe) for Central Nervous System Health: A Systematic Review. MDPI. [Link]
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Bar-El, D., et al. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. PubMed Central, National Library of Medicine. [Link]
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Determination of methyltransferase activity. (2021). Bio-protocol. [Link]
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Turner, M.A., et al. (2000). Structure and function of S-adenosylhomocysteine hydrolase. PubMed, National Library of Medicine. [Link]
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Borah, A.J., et al. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers in Chemistry. [Link]
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Ibrahim, M., et al. (2012). S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications. PubMed, National Library of Medicine. [Link]
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Wee, E.J.H., et al. (2015). DNA Methyltransferase Activity Assays: Advances and Challenges. PubMed Central, National Library of Medicine. [Link]
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Turner, M.A., et al. (2000). Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase. ResearchGate. [Link]
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Torrez, M.R., et al. (2020). Acetylation- and Methylation-Related Epigenetic Proteins in the Context of Their Targets. MDPI. [Link]
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Biological Role of S-Adenosyl-L-Ethionine (SAE) as an Ethyl Group Donor
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
S-Adenosyl-L-ethionine (SAE) is the ethyl analog of the universal methyl donor S-Adenosyl-L-methionine (SAM). While structurally similar, the addition of a single methylene group (–CH₂–) fundamentally alters its biological activity, converting a critical cofactor into a potent antimetabolite and competitive inhibitor.
This guide provides a comprehensive technical analysis of SAE, detailing its biosynthesis, unique kinetic properties, and its utility as a probe in structural biology. We examine its dual role: as a "slow" substrate for specific methyltransferases (MTases) allowing for ethyl-labeling, and as a pathological inhibitor inducing hypomethylation and carcinogenesis.
Part 1: Biosynthesis and Chemical Properties[1]
Enzymatic Synthesis via Methionine Adenosyltransferase (MAT)
In biological systems, SAE is not naturally abundant but is synthesized when L-ethionine is introduced. The cellular machinery, specifically Methionine Adenosyltransferase (MAT) (EC 2.5.1.6), displays substrate promiscuity, accepting L-ethionine in place of L-methionine.
The reaction consumes ATP and generates SAE, but with distinct kinetic penalties compared to SAM synthesis.
Reaction Stoichiometry:
Biosynthetic Pathway Diagram
The following diagram illustrates the competitive entry of Ethionine into the SAM cycle, leading to the accumulation of SAE and subsequent inhibition of transmethylation.
Figure 1: Biosynthetic competition between Methionine and Ethionine for MAT, leading to SAE formation and downstream inhibition of methyltransferases.
Part 2: Mechanism of Action: The "Ethyl" Donor
The Steric Penalty of Ethylation
The transfer of the alkyl group from the sulfonium center of SAE to a nucleophile (DNA, RNA, or Protein) follows an S_N2 reaction mechanism . However, the ethyl group introduces significant steric bulk compared to a methyl group.
-
SAM (Methyl): The methyl group is small, allowing optimal orbital alignment for the nucleophilic attack by the substrate (e.g., Cytosine C5).
-
SAE (Ethyl): The additional methylene group causes steric clash within the active site of most MTases. This results in a drastically reduced reaction rate (
), often by orders of magnitude.
Kinetic Comparison: SAM vs. SAE
The following table summarizes the kinetic differences. SAE acts primarily as a competitive inhibitor because it binds the enzyme (low
| Parameter | S-Adenosyl-L-Methionine (SAM) | S-Adenosyl-L-Ethionine (SAE) | Biological Consequence |
| Role | Universal Methyl Donor | Ethyl Donor / Competitive Inhibitor | SAE blocks SAM binding sites.[1] |
| Binding Affinity ( | Low ( | Comparable to SAM | SAE effectively competes for active sites. |
| Turnover Number ( | High | Very Low (Enzyme dependent) | "Stalled" catalytic cycle. |
| Product | S-Adenosyl-L-Homocysteine (SAH) | S-Adenosyl-L-Homocysteine (SAH) | Both produce SAH, a potent feedback inhibitor. |
| Liver Accumulation | Regulated | High (30-40x > SAM) | "Ion trapping" of adenosine; ATP depletion. |
Reaction Mechanism Diagram
Figure 2: S_N2 mechanism of ethyl transfer. The transition state is destabilized by the steric bulk of the ethyl group, leading to slow reaction rates.
Part 3: Enzymology and Substrate Specificity[3][4]
DNA Methyltransferases (DNMTs)
SAE is a poor substrate for mammalian DNMTs (DNMT1, DNMT3a/b). While it binds to the cofactor pocket, the transfer of the ethyl group to the C5 position of cytosine is kinetically unfavorable.
-
Consequence: The presence of SAE prevents SAM from binding. This leads to passive demethylation during DNA replication, resulting in "methyl-deficient" DNA. This hypomethylation is a key mechanism in ethionine-induced carcinogenesis.
Radical SAM Enzymes (The HydG Case)
Unlike canonical MTases, Radical SAM enzymes use the cofactor to generate a 5'-deoxyadenosyl radical.
-
Unique Insight: Research on the enzyme HydG (involved in [FeFe]-hydrogenase maturation) shows that SAE is a mechanistically competent analog.[2][3]
-
Radical Stability: Photolysis of SAE-bound HydG generates an ethyl radical .[3] This radical is significantly less reactive than the methyl radical derived from SAM, allowing it to be trapped and studied spectroscopically (EPR).[2] This makes SAE a valuable probe for studying the mechanism of Radical SAM enzymes.
Part 4: Experimental Protocols
Protocol 1: Enzymatic Synthesis of SAE
For the generation of SAE for in vitro assays.
Reagents:
-
L-Ethionine (Sigma-Aldrich)
-
ATP (Disodium salt)
-
Recombinant MAT (Methionine Adenosyltransferase) - E. coli or Yeast origin.
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂.
Workflow:
-
Prepare Mix: In a 1.5 mL tube, combine:
-
10 mM L-Ethionine
-
10 mM ATP[4]
-
Reaction Buffer (to final volume)
-
10 U MAT Enzyme
-
-
Incubation: Incubate at 37°C for 4–16 hours.
-
Note: The reaction is slower than with Methionine.
-
-
Purification:
-
Acidify with HCl (to pH 2-3) to stop the reaction.
-
Load onto a C18 Sep-Pak cartridge (equilibrated with 0.1% TFA).
-
Wash with 0.1% TFA to remove ATP/Ethionine.
-
Elute SAE with 20-50% Methanol/0.1% TFA.
-
-
Validation: Verify mass via LC-MS (
Da).
Protocol 2: In Vitro Ethylation Assay (Qualitative)
To test if a specific methyltransferase accepts SAE as a donor.
Reagents:
-
Purified Methyltransferase (e.g., HMT or DNMT).
-
Substrate (Histone octamers or Oligonucleotide).
-
Synthesized SAE (from Protocol 1).
-
Control: SAM (non-radiolabeled).
Workflow:
-
Setup Reactions:
-
A (Control): Substrate + Enzyme + SAM (100 µM).
-
B (Test): Substrate + Enzyme + SAE (100 µM - 1 mM). Note: Higher concentration is often required due to slower kinetics.
-
C (Negative): Substrate + Enzyme (No cofactor).
-
-
Incubation: Incubate at 37°C for 1–4 hours.
-
Analysis:
-
Mass Spectrometry: Digest substrate (e.g., Trypsin for proteins, Nuclease for DNA).
-
Search Parameters: Look for a mass shift of +28.03 Da (Ethyl) vs. +14.01 Da (Methyl).
-
Interpretation: Detection of the +28 Da shift confirms the enzyme can catalyze ethyl transfer, albeit likely at a lower rate.
-
Part 5: Biological Implications & Toxicity
Liver Accumulation and ATP Trap
Administration of ethionine leads to a massive accumulation of SAE in the liver (up to 40-fold higher than normal SAM levels).
-
The ATP Trap: Because SAE turnover is slow (it is not readily used by MTases), the adenosine moiety is "trapped." The cell continues to consume ATP to make SAE, but the adenosine is not recycled efficiently. This leads to a severe depletion of cellular ATP levels, inhibiting protein synthesis and causing fatty liver (steatosis).
Carcinogenesis via Hypomethylation
SAE acts as a carcinogen primarily through epigenetic disruption.
-
Competition: SAE outcompetes SAM for DNMTs.
-
Inhibition: DNMTs cannot efficiently transfer the ethyl group.
-
Hypomethylation: DNA replication proceeds without maintenance methylation.
-
Gene Activation: Promoters of oncogenes (e.g., c-myc, c-ras) become hypomethylated and aberrantly expressed, initiating tumorigenesis.
References
-
S-Adenosylmethionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life. Source: PMC - NIH URL:[Link]
-
Inhibition of DNA methylation by S-adenosylethionine with the production of methyl-deficient DNA in regenerating rat liver. Source: PubMed URL:[Link]
-
S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. Source: PubMed URL:[Link]
-
Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Source: PMC - NIH URL:[Link]
-
Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants. Source: MDPI URL:[Link]
Sources
- 1. Inhibition of DNA methylation by S-adenosylethionine with the production of methyl-deficient DNA in regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: S-adenosyl-L-ethionine Analogs for Methyltransferase Structural Studies
[1]
Executive Summary
Methyltransferases (MTases) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate (DNA, RNA, protein, or small molecule) via a direct SN2 mechanism.[1][2] Capturing the ternary complex (Enzyme-Cofactor-Substrate) in a pre-catalytic state is critical for mapping the active site architecture and understanding substrate specificity.
S-adenosyl-L-ethionine (SAE) , the ethyl analog of SAM, serves as a potent structural trap.[1] By replacing the transferred methyl group with an ethyl group, SAE introduces a specific steric clash or kinetic barrier that drastically slows or abolishes the transfer reaction without disrupting the ground-state binding affinity. This allows researchers to crystallize the enzyme in a "poised" state, revealing the precise alignment of the catalytic residues relative to the substrate.
Mechanistic Principles: The "Steric Brake"
The utility of SAE relies on the high specificity of the MTase active site for the methyl group.
SAM vs. SAE Chemistry[3]
-
SAM (Natural Cofactor): Contains a sulfonium ion bound to a methyl group (-CH3).[1] The methyl group is electrophilic and sterically compact (Van der Waals radius ~2.0 Å).
-
SAE (Analog): Contains a sulfonium ion bound to an ethyl group (-CH2CH3).[1] The additional methylene unit increases the volume and alters the geometry of the transfer tunnel.
Mechanism of Trapping
In a standard SN2 reaction, the nucleophile (substrate) attacks the methyl carbon of SAM linear to the S-C bond.
-
Binding: SAE binds to the cofactor pocket with affinity comparable to SAM (Kd is often similar) because the adenosyl and amino acid moieties are identical.
-
Stalling: The ethyl group is bulkier. In highly specific MTases, the active site cannot accommodate the transition state required for ethyl transfer. The extra methylene group clashes with the "catalytic wall" or the substrate itself, arresting the enzyme in the Michaelis complex (E•SAE[1][3][4][5]•Substrate).
-
Radical SAM Enzymes: In radical SAM enzymes (e.g., HydG), SAE can sometimes support turnover but generates an ethyl radical instead of a methyl radical, which can be trapped or detected spectroscopically [1].[1][4]
Comparison of Structural Probes
| Analog | Modification | Primary Utility | Reaction Potential |
| SAM | Methyl (-CH3) | Native substrate | High (Turnover occurs) |
| SAH | None (Product) | Product binding studies | None (Reaction product) |
| SAE | Ethyl (-CH2CH3) | Pre-catalytic trapping | Very Low / Null |
| Se-SAM | Selenium replaces Sulfur | Phasing (SAD/MAD) | High (Active cofactor) |
| Sinefungin | C-NH2 replaces S-CH3 | High-affinity inhibition | None (Non-reactive) |
Experimental Workflow: Synthesis and Crystallization
Because SAE is unstable and expensive to purchase in bulk, enzymatic synthesis is the gold standard for structural biology applications.
Enzymatic Synthesis of SAE
Reagents:
-
ATP (Cofactor source)[1]
-
Methionine Adenosyltransferase (MAT) (Recombinant enzyme, typically E. coli or archaeal origin)[1][6]
-
Reaction Buffer (Tris/HEPES pH 8.0, MgCl2, KCl)[1]
Protocol:
-
Reaction Mix: Prepare a solution containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl2, 10 mM ATP, and 10 mM L-Ethionine.
-
Initiation: Add purified MAT enzyme (0.5 mg/mL final concentration).
-
Incubation: Incubate at 25°C–37°C for 4–16 hours. Monitor conversion by HPLC (C18 column, detecting Adenosine absorbance at 260 nm).
-
Purification (Optional but Recommended): For crystallography, quench the reaction by lowering pH to 5.0. Purify SAE via cation exchange chromatography (SP-Sepharose) using a gradient of ammonium formate (pH 4.0).[1]
-
Storage: Store aliquots at -80°C. SAE is prone to degradation (depurination) at acidic pH and intramolecular cyclization at alkaline pH.[1]
Co-Crystallization Strategy
To obtain the ternary complex, the order of addition is crucial to prevent aggregation or premature product release (if slow turnover occurs).
Step-by-Step Workflow:
Figure 1: Optimized workflow for generating SAE-trapped ternary complexes.
Critical Parameters:
-
Molar Ratio: Use a molar excess of SAE (5x to 10x) relative to the protein to ensure saturation, especially if the Kd for SAE is slightly higher than SAM.
-
Substrate: If the substrate is a DNA/RNA oligo, anneal it prior to mixing. Use a slight excess (1.2x) over the protein.
-
Timing: Mix the analog with the protein before adding the substrate if the substrate binding is cofactor-dependent.
Data Interpretation and Structural Analysis[7]
When solving the structure, distinguishing SAE from SAM or SAH requires careful inspection of the electron density maps (
Electron Density Features[1]
-
The Ethyl Handle: Look for extra density extending from the sulfur atom. The ethyl group (–CH2–CH3) will appear as a protrusion compared to the methyl group of SAM.
-
Chirality: The sulfonium center becomes a chiral center upon ethylation. Enzymatically synthesized SAE is typically the (S,S) diastereomer (biologically active).[1] Ensure the model reflects the correct stereochemistry at the sulfur.
-
Distance to Nucleophile: In a trapped pre-catalytic state, measure the distance between the distal carbon of the ethyl group and the nucleophilic atom of the substrate.
-
Reaction Coordinate: In an active SAM structure, this distance is ~3.0–3.5 Å.[1]
-
Trapped SAE: The distance may be slightly shorter or distorted due to the steric clash, or the ethyl group may force the nucleophile to rotate away.
-
Pathway Visualization[1]
Figure 2: Divergence of reaction pathways.[1] SAE effectively shunts the system into a trapped state by raising the activation energy barrier for transfer.
Advanced Applications: Beyond Standard Trapping
Radical SAM Enzymes
In Radical SAM enzymes, which use a [4Fe-4S] cluster to cleave SAM reductively, SAE has been used to trap unique organometallic intermediates.[1][3]
-
Case Study (HydG): In the study of HydG (a maturase for [FeFe]-hydrogenase), SAE was used to generate an ethyl radical rather than a methyl radical.[1][3][4] This ethyl radical was sufficiently stable to be characterized by EPR spectroscopy and crystallography, providing a "snapshot" of the radical intermediate interacting with the iron-sulfur cluster [1].
Se-Adenosyl-L-Ethionine (SeAE)
For crystallographers facing phasing challenges, the selenium analog of SAE (SeAE) is a dual-purpose tool:
-
Phasing: The selenium atom provides an anomalous signal for SAD/MAD phasing.
-
Trapping: The ethyl group prevents turnover.
-
Synthesis: Similar to SAE, but uses L-Selenomethionine as the precursor in the MAT reaction.
References
-
S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methionine (SAM) in the Radical SAM Enzyme HydG. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Source: NCBI / PMC URL:[1][Link]
-
Large-Scale, Protection-Free Synthesis of Se-Adenosyl-l-selenomethionine Analogues. Source: ACS Publications (Organic Letters) URL:[1][Link][1]
-
Structural basis for S-adenosylmethionine binding and methyltransferase activity. Source: Nucleic Acids Research (Oxford Academic) URL:[1][Link][1]
Sources
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. InterPro [ebi.ac.uk]
- 3. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing S-adenosyl-L-ethionine (SAE) Iodide in Radical SAM Enzyme Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of S-adenosyl-L-ethionine (SAE) iodide as a substrate analog in radical S-adenosyl-L-methionine (SAM) enzyme assays. This document delves into the mechanistic rationale for using SAE, provides detailed protocols for its preparation and use, and outlines analytical methods for monitoring enzymatic reactions.
Introduction: The "Why" Behind Using S-adenosyl-L-ethionine (SAE)
The radical SAM enzyme superfamily is a vast and diverse group of enzymes that catalyze a wide range of challenging chemical reactions.[1] These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[2] This radical intermediate is the workhorse of catalysis, initiating reactions often by abstracting a hydrogen atom from a substrate.
While SAM is the natural cofactor, synthetic analogs like S-adenosyl-L-ethionine (SAE) serve as powerful tools for mechanistic studies. SAE, which contains an ethyl group in place of the methyl group of SAM, has been shown to be a catalytically competent analog in radical SAM enzymes, such as HydG.[3][4] The substitution of an ethyl for a methyl group offers several investigative advantages:
-
Probing the Active Site: Successful processing of SAE provides insights into the steric and electronic flexibility of the enzyme's active site.
-
Mechanistic Elucidation: The ethyl group can lead to the formation of different radical species or reaction products, which can be traced to understand reaction mechanisms. For instance, photolysis of the SAE-enzyme complex can lead to the formation of an ethyl radical, offering a unique avenue to study radical-mediated processes.[3]
-
Development of Inhibitors and Probes: Understanding how the enzyme interacts with SAM analogs is crucial for the rational design of potent and specific inhibitors, a key aspect of drug development.
This guide will provide the necessary protocols to integrate SAE into your radical SAM enzyme research workflow.
Synthesis and Purification of S-adenosyl-L-ethionine (SAE) Iodide
For researchers opting to synthesize SAE in-house, both chemical and enzymatic methods are available. The enzymatic approach generally offers the advantage of producing the biologically active (S,S)-epimer.
Enzymatic Synthesis of SAE
This protocol is adapted from methods used for SAM synthesis, leveraging the promiscuity of SAM synthetase (methionine adenosyltransferase).[3][5]
Principle: SAM synthetase catalyzes the reaction between L-ethionine and ATP to form SAE.
Materials:
-
L-ethionine
-
Adenosine triphosphate (ATP), disodium salt
-
SAM synthetase (recombinantly expressed and purified)
-
Tricine or Tris-HCl buffer
-
KCl
-
MgCl₂
-
Dithiothreitol (DTT)
-
Cation exchange resin (e.g., Dowex 50W X8)
-
Formic acid
-
Ammonium formate
-
HPLC system with a C18 column
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the following in order: sterile, deoxygenated water, buffer (e.g., 100 mM Tricine, pH 8.0), KCl (150 mM), MgCl₂ (50 mM), DTT (10 mM), L-ethionine (10 mM), and ATP (12 mM).
-
Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified SAM synthetase. The optimal amount should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by taking aliquots at time intervals and analyzing them by HPLC.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench it by adding an equal volume of 1 M formic acid.
-
Purification:
-
Load the quenched reaction mixture onto a pre-equilibrated cation exchange column (Dowex 50W X8, H+ form).
-
Wash the column extensively with deionized water to remove unreacted ATP and other anions.
-
Elute the SAE using a gradient of ammonium formate or formic acid.
-
Collect fractions and analyze them by HPLC.
-
Pool the fractions containing pure SAE.
-
-
Lyophilization and Storage: Lyophilize the pooled fractions to obtain SAE as a powder. Store at -80°C.
Quality Control of Synthesized SAE
It is crucial to verify the identity and purity of the synthesized SAE.
-
HPLC-MS: Confirm the mass of the synthesized compound.
-
NMR Spectroscopy: Verify the structure, paying close attention to the characteristic resonances of the ethyl group, which will differentiate it from SAM.[3]
Assay Protocol for a Generic Radical SAM Enzyme with SAE Iodide
This protocol provides a general framework for assessing the activity of a radical SAM enzyme with SAE. It is essential to optimize the conditions for each specific enzyme.
Note: Radical SAM enzymes and their [4Fe-4S] clusters are extremely sensitive to oxygen. All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber or using Schlenk line techniques).
Preparation of Reagents
-
Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and make it anaerobic by sparging with argon or nitrogen for at least one hour.
-
Enzyme Solution: Prepare a stock solution of the purified radical SAM enzyme in the anaerobic buffer.
-
SAE Iodide Solution: Prepare a stock solution of SAE iodide in the anaerobic buffer. Determine the concentration accurately by UV-Vis spectrophotometry (using the extinction coefficient of adenine).
-
Reducing Agent: Prepare a fresh, anaerobic stock solution of a strong reducing agent, such as sodium dithionite.
-
Substrate Solution: Prepare a stock solution of the enzyme's specific substrate in the anaerobic buffer.
Radical SAM Enzyme Assay Workflow
Caption: Workflow for a typical radical SAM enzyme assay using SAE under anaerobic conditions.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In an anaerobic environment, combine the anaerobic buffer, the radical SAM enzyme, and any necessary cofactors in a reaction tube.
-
Enzyme Reduction: Add the reducing agent (e.g., sodium dithionite) to the reaction mixture to reduce the [4Fe-4S] cluster to its active [4Fe-4S]¹⁺ state. A color change is often indicative of this reduction. Incubate for a sufficient time to ensure complete reduction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the SAE iodide solution. The order of addition may need to be optimized.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature for a defined period.
-
Time Points and Quenching: At various time points, withdraw aliquots of the reaction mixture and quench the reaction. Quenching can be achieved by adding a strong acid (e.g., trichloroacetic acid), a denaturant (e.g., SDS), or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. The supernatant can then be analyzed for product formation.
Analytical Methods for Monitoring the Reaction
The choice of analytical method will depend on the nature of the expected products.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of the reaction mixture.[6]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection:
-
UV-Vis Detector: Monitor the absorbance at 260 nm to detect adenine-containing species (SAE, 5'-deoxyadenosine, etc.).
-
Mass Spectrometer (LC-MS): For unambiguous identification and quantification of products.
-
Table 1: Example HPLC Gradient for SAE and Related Compounds
| Time (min) | % Solvent A (e.g., 50 mM Ammonium Acetate, pH 5.5) | % Solvent B (Methanol) |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
If volatile products are expected, GC-MS can be a powerful analytical tool. This may require derivatization of the products to increase their volatility.
Data Interpretation and Troubleshooting
-
Product Identification: The primary goal is to identify the products formed from the reaction of the substrate in the presence of SAE. This will likely involve comparing the retention times and mass spectra to authentic standards if available.
-
Kinetic Analysis: By taking time points, it is possible to determine the initial rate of the reaction and perform kinetic analysis to determine parameters such as Kₘ and k꜀ₐₜ for SAE and the substrate.
-
Troubleshooting:
-
No Activity: Ensure the enzyme is active with its natural substrate (SAM) first. Check the integrity of the [4Fe-4S] cluster and the anaerobic conditions. Verify the purity and concentration of SAE.
-
Low Activity: The enzyme may have a lower affinity or turnover rate with SAE compared to SAM. Try increasing the concentration of SAE or the enzyme.
-
Safety and Handling of S-adenosyl-L-ethionine Iodide
-
Consult the MSDS: Always consult the Material Safety Data Sheet (MSDS) for S-adenosyl-L-ethionine iodide before use.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place, typically at -20°C for long-term storage.[7]
Conclusion
S-adenosyl-L-ethionine iodide is a valuable tool for probing the mechanism of radical SAM enzymes. By carefully following the protocols outlined in these application notes, researchers can successfully employ this SAM analog to gain deeper insights into the catalytic strategies of this important enzyme superfamily. The ability to synthesize, purify, and utilize SAE in robust enzymatic assays, coupled with appropriate analytical techniques, will undoubtedly contribute to advancing our understanding of radical-mediated biological reactions and aid in the development of novel therapeutics.
References
-
Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. MDPI. Available at: [Link]
-
S-adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. PubMed Central. Available at: [Link]
-
A Novel HPLC-PDA-MS Method for S-Adenosylmethionine and S-Adenosylhomocysteine Routine Analysis. ResearchGate. Available at: [Link]
-
Radical SAM enzymes. Wikipedia. Available at: [Link]
-
Radical S-Adenosylmethionine Enzymes. PMC PubMed Central. Available at: [Link]
-
ethionine is a Catalytically Competent Analog of S -Adenosyl- l -methionine (SAM) in the Radical SAM Enzyme HydG. OSTI.gov. Available at: [Link]
-
S-Adenosyl-L-Methionine iodide salt-MSDS. BioCrick. Available at: [Link]
Sources
- 1. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 2. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S ‐Adenosyl‐ l ‐ethionine is a Catalytically Competent Analog of S ‐Adenosyl‐ l ‐methionine (SAM) in the Radical SAM Enzyme HydG (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biocrick.com [biocrick.com]
Application Notes and Protocols for DNA Ethylation Assays Using Synthetic Cofactors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: Expanding the Epigenetic Alphabet through Synthetic Enzymology
The epigenetic landscape is a dynamic and crucial layer of gene regulation, with DNA methylation at the 5th position of cytosine (5-mC) being a cornerstone of this intricate system. This modification, catalyzed by DNA methyltransferases (DNMTs) using S-adenosyl-L-methionine (SAM) as a methyl donor, is fundamental to processes ranging from embryonic development to the pathogenesis of diseases like cancer.[1][2] The ability to manipulate and study this pathway is therefore of paramount importance in both basic research and therapeutic development.
This guide delves into the innovative field of synthetic epigenetics, specifically focusing on the enzymatic installation of a non-natural ethyl group onto DNA, creating 5-ethylcytosine (5-EtC). By substituting the natural cofactor SAM with its synthetic analog, S-adenosyl-L-ethionine (SAE), we can co-opt the cell's own DNMT machinery to write this new epigenetic mark. This process of "epigenetic editing" opens up exciting avenues for investigating the functional consequences of bulkier DNA modifications and for developing novel therapeutic strategies.
This document provides a comprehensive overview of the principles, applications, and detailed protocols for in vitro DNA ethylation assays. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Scientific Rationale and Applications
Why Study DNA Ethylation?
The substitution of a methyl group with an ethyl group on cytosine, while seemingly subtle, introduces significant steric bulk. This alteration can profoundly impact the interactions of DNA with regulatory proteins, including transcription factors and DNA binding proteins, potentially leading to altered gene expression patterns. The study of DNA ethylation, therefore, offers a unique opportunity to:
-
Probe the Specificity of Epigenetic "Readers": By comparing the binding of 5-mC and 5-EtC binding proteins, researchers can gain insights into the structural and chemical requirements for the recognition of modified bases.
-
Develop Novel Therapeutic Agents: The targeted introduction of ethyl groups into the DNA of cancer cells could offer a new strategy for modulating gene expression and inducing apoptosis.[3] Furthermore, understanding how DNMTs process SAE can aid in the design of more potent and specific DNMT inhibitors.
-
Investigate DNA Repair Mechanisms: The presence of an unnatural ethyl group may trigger specific DNA repair pathways, and studying this response can provide valuable information about genome maintenance.
-
Enhance our Understanding of DNMT Catalysis: Analyzing the kinetics of DNMTs with SAE provides a deeper understanding of the enzyme's active site flexibility and catalytic mechanism.[4][5]
The Enzymatic Reaction: A Tale of Two Cofactors
The core of this methodology lies in the promiscuity of DNMTs to accept SAE as a cofactor. The enzymatic reaction mirrors that of methylation, with the key difference being the transfer of an ethyl group instead of a methyl group from the sulfur atom of the cofactor to the C5 position of cytosine.
The Cofactors: SAM vs. SAE
| Feature | S-Adenosyl-L-methionine (SAM) | S-Adenosyl-L-ethionine (SAE) |
| Transferred Group | Methyl (-CH3) | Ethyl (-CH2CH3) |
| Natural Occurrence | Universal methyl donor in biological systems | Synthetic analog |
| Byproduct | S-adenosyl-L-homocysteine (SAH) | S-adenosyl-L-homocysteine (SAH) analog |
| Enzyme Affinity | High | Generally lower than SAM |
It is crucial to understand that the efficiency of ethyl group transfer by DNMTs is typically lower than that of methyl group transfer. This is reflected in the kinetic parameters of the enzymes, where the Michaelis constant (Km) for SAE is often higher, and the catalytic rate (kcat) is lower compared to SAM. This difference in efficiency must be considered when designing experiments and interpreting results.
Visualizing the Workflow
Caption: A generalized workflow for an in vitro DNA ethylation assay.
Detailed Protocols
Part 1: In Vitro DNA Ethylation Reaction
This protocol describes a general procedure for the enzymatic ethylation of a DNA substrate using a commercially available DNA methyltransferase.
Materials:
-
Recombinant DNA Methyltransferase (e.g., DNMT1, DNMT3A)
-
DNA Substrate (e.g., plasmid DNA, PCR product, or synthetic oligonucleotide with CpG sites)
-
S-Adenosyl-L-methionine (SAM) (as a positive control)
-
S-Adenosyl-L-ethionine (SAE)
-
10X DNMT Reaction Buffer
-
Nuclease-free water
-
DNA purification kit
A. Preparation of Reagents:
-
Cofactor Solutions: Prepare fresh stock solutions of SAM and SAE in nuclease-free water. Due to their instability in aqueous solutions at neutral pH, it is recommended to prepare fresh solutions or store small aliquots at -80°C.[6][7] For long-term storage, acidic conditions (e.g., 20 mM HCl) can improve stability.
-
DNA Substrate: Dilute the DNA substrate to the desired concentration in nuclease-free water. The optimal concentration will depend on the specific DNMT and substrate used.
-
DNMT Enzyme: Dilute the DNMT enzyme in 1X DNMT Reaction Buffer just before use. Keep the enzyme on ice at all times.
B. Enzymatic Reaction Setup:
-
Set up the following reactions in sterile microcentrifuge tubes on ice. The volumes below are for a 50 µL reaction and can be scaled as needed.
| Component | Negative Control | Methylation (SAM) | Ethylation (SAE) |
| Nuclease-free water | to 50 µL | to 50 µL | to 50 µL |
| 10X DNMT Reaction Buffer | 5 µL | 5 µL | 5 µL |
| DNA Substrate (e.g., 1 µg) | X µL | X µL | X µL |
| SAM (e.g., 160 µM final) | - | Y µL | - |
| SAE (e.g., 160 µM final) | - | - | Z µL |
| DNMT Enzyme (e.g., 4 units) | - | A µL | A µL |
-
Gently mix the components by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reactions at 37°C for 1-2 hours. The optimal incubation time may vary depending on the enzyme and substrate.
C. DNA Purification:
-
After incubation, purify the DNA from the reaction mixture using a suitable DNA purification kit (e.g., spin column-based) according to the manufacturer's instructions.
-
Elute the purified DNA in nuclease-free water or a suitable elution buffer.
Part 2: Detection of 5-Ethylcytosine
The detection of the newly installed ethyl group is a critical step. Several methods can be employed, each with its own advantages and limitations.
This method relies on the use of an antibody that can specifically recognize 5-ethylcytosine. While commercial antibodies specifically for 5-ethylcytosine are not as readily available as those for 5-methylcytosine, custom antibody production is a possibility.[8][9][10][11] The following is a generalized protocol assuming the availability of a specific antibody.
Materials:
-
Ethylated and control DNA from Part 1
-
96-well plate
-
Coating Buffer (e.g., PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody specific for 5-ethylcytosine
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Dilute the purified DNA samples in Coating Buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody: Wash the plate and add the primary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
LC-MS/MS is a highly sensitive and quantitative method for the detection of modified nucleosides.[12][13]
Materials:
-
Ethylated and control DNA from Part 1
-
DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Protocol:
-
DNA Hydrolysis: Digest the purified DNA to single nucleosides using a cocktail of enzymes.
-
LC Separation: Separate the nucleosides using a suitable liquid chromatography column.
-
MS/MS Detection: Detect and quantify the amount of 5-ethylcytosine by monitoring the specific mass-to-charge ratio (m/z) of the parent and fragment ions. A standard curve generated with known amounts of 5-ethylcytosine should be used for accurate quantification.
Data Presentation and Interpretation
The results of the DNA ethylation assay can be presented in a table comparing the efficiency of the reaction with SAM and SAE.
| Condition | Detection Method | Signal (e.g., Absorbance at 450 nm or LC-MS/MS peak area) | Fold Change over Negative Control |
| Negative Control | ELISA | 0.10 | 1.0 |
| Methylation (SAM) | ELISA | 1.50 | 15.0 |
| Ethylation (SAE) | ELISA | 0.80 | 8.0 |
| Negative Control | LC-MS/MS | Below Limit of Detection | - |
| Methylation (SAM) | LC-MS/MS | 1.2 x 10^6 | - |
| Ethylation (SAE) | LC-MS/MS | 5.5 x 10^5 | - |
Interpretation: The data should demonstrate a significant increase in signal for the ethylation reaction compared to the negative control, confirming the successful enzymatic installation of the ethyl group. A comparison with the methylation reaction will provide insights into the relative efficiency of the DNMT with SAE.
Visualizing the Biochemical Reaction
Caption: The enzymatic transfer of an ethyl group from SAE to cytosine in DNA.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No Enzyme Control: This control ensures that the observed modification is due to enzymatic activity and not to spontaneous chemical reactions.
-
No Cofactor Control: This control confirms that the DNMT requires a cofactor for its activity.
-
SAM Positive Control: This control serves as a benchmark for the activity of the DNMT under the experimental conditions and allows for a direct comparison of methylation and ethylation efficiencies.
Furthermore, the identity of the 5-ethylcytosine product should be confirmed by a secondary method, such as LC-MS/MS, especially when using a newly developed antibody-based assay.
Conclusion and Future Directions
The ability to enzymatically ethylate DNA in a controlled in vitro setting provides a powerful tool for epigenetic research and drug discovery. The protocols outlined in this guide offer a starting point for researchers to explore the functional consequences of this novel epigenetic mark. Future work in this area may focus on the development of engineered DNMTs with improved efficiency for SAE, the creation of cell-permeable SAE analogs for in vivo studies, and the application of targeted DNA ethylation technologies, such as dCas9-DNMT fusion proteins, for precise epigenetic editing. These advancements will undoubtedly continue to expand our understanding of the intricate language of epigenetics.
References
- Bashtrykov, P., Jeltsch, A. (2016).
-
Cell Biolabs, Inc. (n.d.). S-Adenosylmethionine (SAM) ELISA Kit. Retrieved from [Link]
- Gerasimaite, R., et al. (2012). Engineering of the DNA cytosine-5 methyltransferase reaction for sequence-specific labeling of DNA. Nucleic Acids Research, 40(22), 11594-11602.
- Pappalardi, M. B., et al. (2021). A first-in-class, potent, and orally bioavailable inhibitor of the DNA methyltransferase 1 (DNMT1) enzyme. Journal of Medicinal Chemistry, 64(1), 247-261.
- Vilkaitis, G., et al. (2022). Selective chemical tracking of Dnmt1 catalytic activity in live cells. eLife, 11, e75501.
-
Visikol. (2022). Quantification of Global DNA Methylation Status by LC-MS/MS. Retrieved from [Link]
- Wang, X., et al. (2023).
- Xiong, T., et al. (2016). Site-specific DNA methylation in bacteria.
- Zhang, Y., et al. (2020). Engineering of Effector Domains for Targeted DNA Methylation with Reduced Off-Target Effects. International Journal of Molecular Sciences, 21(2), 488.
Sources
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Anti-5-methylcytosine (5-mC) antibody [33D3] (ab10805) | Abcam [abcam.com]
- 9. Anti-5-Methylcytosine Antibodies | Invitrogen [thermofisher.com]
- 10. 5-MethylCytosine Antibodies: Novus Biologicals [novusbio.com]
- 11. Anti-5-Methylcytosine / 5-mC antibody [GT4111] (GTX629448) | GeneTex [genetex.com]
- 12. longdom.org [longdom.org]
- 13. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
Application Note & Protocol: Preparation and Use of S-Adenosyl-L-Ethionine (SAEe) Iodide Stock Solutions for Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and application of S-adenosyl-L-ethionine (SAEe) iodide stock solutions for use in cell culture. SAEe is a critical tool for studying cellular methylation processes, acting as a competitive inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Due to the inherent instability of adenosyl-sulfonium compounds in aqueous solutions, proper handling and preparation are paramount to ensure experimental reproducibility and accuracy. This guide details the scientific rationale behind the protocol, step-by-step instructions for creating stable, sterile stock solutions, and methods for quality control and cellular application.
Scientific Background & Mechanism of Action
In virtually all living organisms, S-adenosyl-L-methionine (SAM) serves as the principal donor of methyl groups for the methylation of a vast array of biological substrates, including DNA, RNA, proteins, and lipids.[1][2] This process, catalyzed by SAM-dependent methyltransferases, is a fundamental mechanism of epigenetic regulation and cellular homeostasis.[3][4]
S-adenosyl-L-ethionine (SAEe) is a synthetic analog of SAM where the methyl group attached to the sulfonium center is replaced by an ethyl group. This seemingly minor modification is the key to its function as a potent research tool. SAEe is recognized and bound by SAM-dependent methyltransferases, effectively occupying the enzyme's active site.[5] However, the ethyl group is sterically and electronically unsuitable for transfer to the substrate. Consequently, SAEe acts as a competitive inhibitor , blocking the binding of endogenous SAM and thereby inhibiting the methylation of target molecules.[5][6] The in-vivo formation of SAEe from its precursor, ethionine, has been shown to result in methyl-deficient DNA, underscoring its inhibitory power.[5]
Understanding this mechanism is crucial as it informs the experimental design; the observed biological effects of treating cells with SAEe can be directly attributed to the global inhibition of methylation-dependent pathways.
Figure 1. Mechanism of Competitive Inhibition. S-adenosyl-L-methionine (SAM) binds to methyltransferases to donate a methyl group. S-adenosyl-L-ethionine (SAEe) competes for the same binding site, but its ethyl group cannot be transferred, thus inhibiting the reaction.
Reagent Properties and Critical Handling Considerations
Proper handling is dictated by the physicochemical properties of SAEe iodide. Like its analog SAM, SAEe is highly susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH.
2.1. Physicochemical Data
The properties of SAEe iodide are summarized below. Data for the more common SAM iodide is included for comparison, highlighting their similarity.
| Property | S-Adenosyl-L-Ethionine (SAEe) Iodide | S-Adenosyl-L-Methionine (SAM) Iodide |
| Molecular Formula | C₁₆H₂₅IN₆O₅S | C₁₅H₂₃IN₆O₅S[7][8] |
| Molecular Weight | 540.4 g/mol | 526.4 g/mol [7] |
| Appearance | White to off-white powder | White to off-white powder[8] |
| Solubility | Soluble in water | H₂O: 100 mg/mL[8] |
| Purity | ≥95% (typically) | ≥80-95% (typically) |
| Storage (Solid) | -20°C, desiccated, protected from light | -20°C[8] |
2.2. Causality of Instability: The Need for Acidity
The instability of SAEe in solution is a critical experimental variable that must be controlled. The primary degradation pathways in neutral or alkaline aqueous solutions are:
-
Intramolecular Degradation: Cleavage to form 5'-ethylthioadenosine and homoserine lactone.
-
Hydrolysis: Cleavage of the glycosidic bond, yielding adenine and S-ribosylethionine.
These degradation processes are significantly slowed at an acidic pH (pH 3-5).[9][10] Therefore, preparing stock solutions in a mildly acidic, sterile solvent is not merely a suggestion but a requirement for maintaining the compound's integrity and biological activity. A product data sheet for a similar SAM salt explicitly recommends preparing solutions in 20 mM HCl if storage for more than one day is required.[11]
Detailed Protocol for 100 mM Aqueous Stock Solution Preparation
This protocol provides a reliable method for preparing a sterile, stable 100 mM stock solution of SAEe iodide.
3.1. Required Materials
-
S-adenosyl-L-ethionine (SAEe) iodide powder
-
Sterile, nuclease-free water
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter or sterile pH strips
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Experimental Workflow Diagram
Figure 2. Stock Solution Preparation Workflow. A step-by-step visual guide for preparing SAEe iodide stock solution.
3.3. Step-by-Step Methodology
Causality Note: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the final stock solution.
-
Reagent Equilibration: Before opening, allow the SAEe iodide container to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would compromise its stability.
-
Solvent Preparation: In a sterile conical tube, prepare the required volume of acidified water. For a final volume of 1 mL, start with ~990 µL of sterile water. Add 1 N HCl dropwise (typically a few microliters) and mix.
-
pH Verification: Aseptically measure the pH of the solvent. Adjust with HCl until the pH is stable between 3.0 and 4.0. This acidic environment is critical for preventing degradation.[9][10]
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of SAEe iodide. For 1 mL of a 100 mM stock solution , weigh 54.04 mg . Perform this in a fume hood or with appropriate containment as fine powders can be inhaled.
-
Dissolution: Transfer the weighed powder to the tube containing the acidified water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step removes any potential microbial contaminants and undissolved particulates.
-
Aliquotting: Immediately dispense the filtered stock solution into sterile, single-use microcentrifuge tubes (e.g., 20-50 µL aliquots).
-
Rationale: Aliquotting is essential to avoid repeated freeze-thaw cycles. Even frozen, aqueous solutions can undergo degradation over time, and temperature fluctuations accelerate this process.[12]
-
-
Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage.
Quality Control and Self-Validating Systems
To ensure the trustworthiness of your experiments, each newly prepared batch of stock solution should be validated.
-
Visual Inspection: The final solution should be clear, with no visible particulates or color change.
-
pH Confirmation: The pH of an aliquot can be checked to ensure it remains within the optimal acidic range.
-
Concentration Verification (Optional): The concentration can be confirmed using a spectrophotometer. SAEe, like SAM, has a UV absorbance maximum at approximately 257 nm due to the adenine moiety. The molar extinction coefficient (ε) for SAM in acidic solution is ~15,400 M⁻¹cm⁻¹. This value can be used to estimate the concentration of the SAEe stock via the Beer-Lambert law (A = εcl).
-
In-Cell Functional Validation: The most definitive quality control is a functional assay.
-
Treat a relevant cell line (e.g., a cancer cell line with known methylation dependencies) with a range of SAEe concentrations (e.g., 10 µM to 500 µM) for 24-48 hours.[13]
-
Include a vehicle control (acidified water diluted to the same final concentration as the highest SAEe dose).
-
Assess a known downstream marker of methyltransferase inhibition. A common and effective method is to perform a Western blot for histone H3 lysine 27 trimethylation (H3K27me3), a mark deposited by the EZH2 methyltransferase. A potent SAEe stock should cause a dose-dependent decrease in the H3K27me3 signal.
-
Storage and Stability Guidelines
Adherence to proper storage conditions is non-negotiable for obtaining reliable results.
| Format | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | As per manufacturer's expiry | Keep desiccated and protected from light. |
| Aqueous Stock (Acidified) | -80°C | ≤ 3 months | Single-use aliquots are mandatory. Avoid freeze-thaw cycles.[11][12] |
| Diluted in Media | 37°C (in incubator) | For immediate use only | Degradation is rapid at physiological pH and temperature. Prepare fresh for each experiment. |
Application in Cell Culture
-
Thawing: Thaw a single aliquot of the -80°C stock solution on ice immediately before use. Keep it on ice throughout the dilution process.
-
Dilution: Serially dilute the 100 mM stock solution in complete cell culture medium to achieve the desired final working concentration. For example, to make a 100 µM working solution in 10 mL of medium, add 10 µL of the 100 mM stock solution.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. Add an equivalent volume of the acidified water solvent (used to prepare the stock) to control cells. This ensures that any observed effects are due to the SAEe itself and not the acidity or dilution of the medium.
-
Working Concentrations: The optimal working concentration is cell-type dependent and must be determined empirically. A starting range of 50 µM to 500 µM is often effective for observing significant inhibition of methylation.[13]
References
-
Wang, Y., et al. (2023). S-adenosyl-L-methionine supplementation alleviates damaged intestinal epithelium and inflammatory infiltration caused by Mat2a deficiency. Development, 150(5), dev201207. Retrieved from [Link]
-
Majchrzak-Celińska, A., et al. (2021). S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells. Cancers, 13(11), 2639. Retrieved from [Link]
-
Desiderio, C., et al. (2005). Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 754-760. Retrieved from [Link]
-
Wikipedia. (2024). S-Adenosyl methionine. Wikipedia. Retrieved from [Link]
-
Duffus, E. L., et al. (2021). S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. Journal of the American Chemical Society, 143(8), 3023-3027. Retrieved from [Link]
-
Konze, K. D., et al. (2014). S-adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells. Neoplasia, 16(11), 953-963. Retrieved from [Link]
-
Kumar, V., et al. (2024). Epigenetic odyssey to decrypt the hidden code for sustainable brassica production: enhancing yield, stress resilience and nutritional quality. Frontiers in Plant Science, 15, 1359667. Retrieved from [Link]
-
Wang, H., et al. (2018). Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant. International Journal of Molecular Sciences, 19(11), 3349. Retrieved from [Link]
-
Nutritional Outlook. (2023). One-carbon metabolism: SAMe, DNA methylation, and gene regulation. Nutritional Outlook. Retrieved from [Link]
-
Catalyst University. (2014). Biochemistry | The SAM Cycle (S-Adenosylmethionine Cycle). YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Methionine. Wikipedia. Retrieved from [Link]
-
Schlenk, F., & De Palma, R. E. (1957). The preparation of S-adenosylmethionine. Journal of Biological Chemistry, 229(2), 1051-1057. Retrieved from [Link]
-
Shiyaparov, I. M., et al. (2005). Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10143006, S-Adenosyl-L-methionine iodide. PubChem. Retrieved from [Link]
-
He, X., et al. (2004). Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening. Journal of Medicinal Chemistry, 47(12), 3059-3068. Retrieved from [Link]
-
Shivapurkar, N., et al. (1983). Inhibition of DNA methylation by S-adenosylethionine with the production of methyl-deficient DNA in regenerating rat liver. Carcinogenesis, 4(1), 111-114. Retrieved from [Link]
- Takeda, H., & Tsukada, K. (1982). Stable composition of S-adenosyl-L-methionine. U.S. Patent No. 4,369,177. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Y., et al. (2023). S-adenosyl-L-methionine supplementation alleviates damaged intestinal epithelium and inflammatory infiltration caused by Mat2a deficiency. Development, 150(5). Retrieved from [Link]
-
Wang, H., et al. (2018). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules, 23(11), 2993. Retrieved from [Link]
-
InterPro. (n.d.). S-adenosyl-L-methionine-dependent methyltransferase superfamily (IPR029063). EMBL-EBI. Retrieved from [Link]
- Schmidt, G., & Schlenk, F. (1972). Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof. U.S. Patent No. 3,707,536. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Frontiers | Epigenetic odyssey to decrypt the hidden code for sustainable brassica production: enhancing yield, stress resilience and nutritional quality [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Inhibition of DNA methylation by S-adenosylethionine with the production of methyl-deficient DNA in regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Adenosyl-L-methionine iodide | C15H23IN6O5S | CID 10143006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. S-ADENOSYL-L-METHIONINE IODIDE SALT | 3493-13-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. US4369177A - Stable composition of S-adenosyl-L-methionine - Google Patents [patents.google.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: S-Adenosyl-L-Ethionine (SAE) Stability & Integrity
[1]
Current Status: Operational Topic: Preventing Degradation of SAE into S-Adenosylhomocysteine (SAH) Assigned Specialist: Senior Application Scientist, Molecular Probes Division[1]
Core Directive: The Mechanism of Instability
Critical Insight: Users often confuse chemical degradation with enzymatic conversion. Before implementing a preservation protocol, you must diagnose the pathway. SAE does not typically degrade into S-adenosylhomocysteine (SAH) spontaneously under standard storage conditions.
-
Pathway A (Chemical Instability): The sulfonium center undergoes intramolecular nucleophilic attack by the carboxylate group. This yields 5'-Ethylthioadenosine (ETA) and Homoserine Lactone , not SAH. This occurs at neutral/alkaline pH.
-
Pathway B (Enzymatic Conversion): SAH is the specific product of ethyl-transfer. If you detect SAH in your stock or "blank" controls, it indicates contamination with methyltransferases (MTases) or trace bacterial contamination, not simple chemical hydrolysis.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the competing fates of the SAE molecule.
Figure 1: Mechanistic divergence of SAE breakdown.[1] Note that SAH is exclusively an enzymatic product in most biological contexts.
Storage & Handling Protocols (Preventing Chemical Loss)
To maintain the integrity of SAE and prevent the formation of breakdown products (ETA) that might interfere with your analysis, strictly adhere to the "Acidic Shield" protocol.[1]
The "Acidic Shield" Storage Protocol
SAE is most stable when the sulfonium ion is protected from the deprotonated carboxylate group.
| Parameter | Recommended Condition | Technical Rationale |
| pH Environment | pH 2.5 – 4.0 | At pH < 4, the carboxyl group is protonated (-COOH), preventing the nucleophilic attack on the |
| Buffer System | 5–20 mM H₂SO₄ or HCl | Avoid phosphate buffers. Phosphate ions can catalyze the hydrolysis of the glycosidic bond. Sulfate or chloride counterions are preferred. |
| Temperature | -80°C (Long term) | Chemical hydrolysis rates drop logarithmically with temperature. Store at -20°C for frequent use (up to 2 weeks). |
| Phase | Lyophilized (Desiccated) | Water is the medium for hydrolysis. Keep dry under argon/nitrogen if possible. |
Step-by-Step Reconstitution Guide:
-
Solvent Prep: Prepare a solution of 5 mM H₂SO₄ (sulfuric acid) in nuclease-free water.
-
Dissolution: Dissolve the lyophilized SAE powder to a high concentration (e.g., 10–20 mM). Do not vortex vigorously; gentle inversion is preferred to minimize shear stress and heating.
-
Aliquot: Immediately divide into single-use aliquots (e.g., 10–50 µL).
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
Thawing: Thaw only on ice immediately before use. Never refreeze.
Experimental Troubleshooting (Preventing SAH Formation)
If you are detecting SAH in your experiments, the issue is likely enzymatic background .
Scenario A: "I see SAH in my 'No Enzyme' control."
Diagnosis: Your SAE stock or buffer is contaminated with trace methyltransferases or bacteria. Action Plan:
-
Filter Sterilization: Pass your SAE stock through a 0.22 µm PVDF filter. Bacterial contamination introduces enzymes that rapidly convert SAE to SAH.
-
Purity Check: Run an HPLC trace of your SAE stock. If SAH is present in the lyophilized powder, the vendor batch is compromised.
-
Note: SAH elutes earlier than SAE on C18 columns due to the loss of the charged ethyl-sulfonium group.
-
Scenario B: "SAH accumulates too quickly during my assay."
Diagnosis: High background hydrolysis or non-specific transfer. Action Plan:
-
Shorten Incubation: SAE is less stable at pH 7.5–8.0 (typical assay pH) than SAM. Limit assay windows to < 60 minutes.
-
Temperature Control: Run reactions at 25°C or 30°C instead of 37°C if your enzyme allows. This reduces spontaneous degradation (to ETA) which can confuse some coupled assays, though it won't stop enzymatic conversion to SAH.
-
Inhibitor Cocktail: If working with crude lysates, add broad-spectrum protease/phosphatase inhibitors, but ensure they do not contain SAH-analogs.[1]
Diagnostic FAQ
Q: Can I store SAE in DMSO? A: No. While SAE is soluble in DMSO, the hygroscopic nature of DMSO attracts moisture, leading to hydrolysis.[1] Furthermore, DMSO can act as a nucleophile under certain conditions. Aqueous acidic buffers (mM HCl/H₂SO₄) are superior.[1]
Q: I am using a coupled-enzyme assay (e.g., MTase-Glo™). Will degraded SAE give a false positive? A: Yes, but likely due to ETA , not SAH.[1] Many coupled assays rely on the detection of the homocysteine moiety or the adenine ring.
-
Risk:[2] Spontaneous degradation yields ETA. If your detection antibody or enzyme cross-reacts with ETA (which shares the adenosine core), you will see high background.[1]
-
Solution: Always run a "Buffer + SAE" blank (no enzyme) to subtract this chemical background.
Q: How do I distinguish between SAE, SAH, and ETA on HPLC? A: Using a standard C18 Reverse Phase method (mobile phase: ammonium formate/methanol):
-
SAH: Elutes first (least hydrophobic, no positive charge).
-
SAE: Elutes second (positively charged sulfonium).
-
ETA: Elutes last (hydrophobic ethyl-thioether, no charge). Reference standard injection is mandatory for confirmation.
References
-
Cayman Chemical. (2025).[2][3] Product Information: S-(5'-Adenosyl)-L-methionine chloride (hydrochloride).[1][2][4]Link
-
Hoffman, J. L. (1986). Chromatographic analysis of the chiral and covalent instability of S-adenosyl-L-methionine. Biochemistry, 25(15), 4444–4449.[1] Link[1]
- Authoritative source on the intramolecular cycliz
-
Parks, L. W., & Schlenk, F. (1958).[1] The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine.[5] Journal of Biological Chemistry, 230(1), 295–305.[1] Link
- Foundational text on the hydrolysis of the glycosidic bond vs sulfonium stability.
-
New England Biolabs (NEB). (2025). Safety Data Sheet: S-adenosylmethionine (SAM).[2][3]Link
- Provides safety and handling standards for sulfonium-active cofactors.
-
Struck, A. W., et al. (2012).[1] S-Adenosyl-methionine-dependent methyltransferases: highly versatile biocatalysts.[1] ChemBioChem, 13(18), 2642-2655.[1] Link[1]
- Contextualizes the enzymatic conversion of SAM/SAE to SAH during transfer reactions.
Sources
- 1. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. neb.com [neb.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
troubleshooting low ethylation yields in enzymatic assays
Topic: Troubleshooting Low Yields in Alkyltransferase-Mediated Ethylation
Introduction: The "Methyl-to-Ethyl" Penalty
Welcome to the technical support center for enzymatic alkylation. If you are reading this, you are likely attempting to force a Methyltransferase (MTase) to transfer an ethyl group using S-adenosyl-L-ethionine (SAE/AdoEth) or a synthetic analog.
The Core Challenge: Nature optimized these enzymes for the methyl group (
This guide moves beyond basic "check your buffer" advice. We analyze the thermodynamics of the cofactor, the steric architecture of the active site, and the detection limits of your readout.
Part 1: The Cofactor Integrity Check (The Fuel)
Q: My reaction is dead. Is my S-adenosyl-L-ethionine (SAE) degraded?
A: SAE is inherently less stable than SAM. If you are observing zero yield, the cofactor is the first suspect.
Technical Insight:
Like SAM, SAE is susceptible to intramolecular nucleophilic attack by the carboxylate group on the
Diagnostic Protocol: The A260/A280 Ratio is Insufficient Do not rely on UV absorbance; it only detects the adenosine ring, not the integrity of the sulfonium center.
-
HPLC-UV Check: Run a reverse-phase C18 method (Mobile Phase: 50 mM ammonium formate pH 4.0 / Methanol gradient).
-
Degradation Peak: Look for a shift in retention time corresponding to Ethylthioadenosine (ETA).
-
Acceptance Criteria: >90% purity.[1]
-
-
The "Acid Test": Store SAE stocks in 1-5 mM
or dilute HCl (pH 2-3). Never store in neutral buffers (PBS/Tris) at for long periods.
Comparative Data: Cofactor Stability & Properties
| Property | S-Adenosyl-L-Methionine (SAM) | S-Adenosyl-L-Ethionine (SAE) | Significance |
| Transfer Group | Methyl ( | Ethyl ( | Ethyl is ~1.5x larger in Van der Waals volume. |
| Bond Dissociation | High energy sulfonium | Slightly lower energy | Slower leaving group departure in |
| Stability (pH 7.5) | SAE degrades faster during long incubations. | ||
| Active Isomer | Racemic commercial sources reduce |
Part 2: Enzyme Compatibility & Sterics (The Engine)
Q: I see product formation, but the yield plateaus at 10-20%. Why?
A: You are likely hitting Product Inhibition or Steric Arrest , not substrate depletion.
Technical Insight: The active site of a typical MTase (e.g., DOT1L, G9a, SETD7) is a tight hydrophobic cage. The "Ethylation Penalty" is not just about the transfer; it is about the binding of the bulkier cofactor and the release of the byproduct (S-adenosyl-L-homocysteine, SAH).
-
The Clash: The extra methylene group in SAE often clashes with a "gatekeeper" residue (usually a Tyrosine, Phenylalanine, or Tryptophan) that positions the sulfur for nucleophilic attack.
-
The Fix: You must switch from "Wild Type" thinking to "Engineered" thinking.
Troubleshooting Workflow: The "Steric Relief" Strategy
Figure 1: Decision matrix for diagnosing low alkylation yields. Note the distinction between product inhibition (SAH buildup) and steric clash (enzyme geometry).
Specific Recommendations:
-
Add SAH Hydrolase (SAHH): The byproduct SAH binds tighter to the enzyme than the substrate SAE. Accumulation of SAH shuts down the reaction. Always include 1-5 µM recombinant SAHH (or MTAN) to break down the byproduct and drive the equilibrium forward.
-
The Selenium Switch: If possible, use Se-adenosyl-L-ethionine . The Carbon-Selenium bond is longer (1.94 Å) than the Carbon-Sulfur bond (1.82 Å). This slight extension pushes the ethyl group further out, often relieving the steric clash with the active site wall [1].
-
Protein Engineering: If you are using a wild-type enzyme, look for "steric relief" mutants in the literature. For example, in Thermus thermophilus MTases, mutating a bulky Tyrosine to Alanine (Y->A) often opens the pocket for ethyl/propyl groups.
Part 3: Reaction Conditions (The Environment)
Q: Can I just increase the temperature to speed up the reaction?
A: Generally, no . While heat increases kinetic energy, SAE is thermally unstable.
Optimization Protocol (DoE Approach): Instead of random guessing, run a 2x2 Factorial Design:
-
pH Adjustment: Shift pH upwards by 0.5–1.0 unit from the optimal methylation pH.
-
Reasoning: The nucleophile (e.g., Lysine
-amine) needs to be deprotonated. Ethylation is slower, so maximizing the nucleophilicity of the substrate is critical. If the enzyme tolerates pH 8.5–9.0, move there.
-
-
Iodide Additives (The "Chaotropic Trick"):
-
Solvent Tolerance:
-
If your substrate is a small molecule, adding 5-10% DMSO can sometimes assist in solubility, but it often hampers enzyme dynamics.
-
Part 4: Detection & Analysis (The Readout)
Q: I see a signal, but I suspect it's just methylation from impurities. How do I prove ethylation?
A: This is the most common false positive. Commercial SAE often contains 1–2% SAM impurities. Since the enzyme prefers SAM by 100-fold, that 1% impurity will react first.
The "Mass Shift" Validation:
You cannot rely on radiometric assays (
| Modification | Mass Shift ( | Diagnostic Marker |
| Methylation | +14.01 Da | Common impurity signal. |
| Ethylation | +28.05 Da | The target signal.[1] |
| Propylation | +42.08 Da | If using AdoProp. |
Protocol: The Competition Assay To verify your enzyme can ethylate:
-
Set up the reaction with 100% SAE.
-
Spike in SAM at 1:100 ratio.
-
Monitor product by MALDI-TOF or LC-MS/MS.
-
Result: If you only see +14 Da peaks, your enzyme is exclusively methylating (using the impurity) and rejecting the ethyl group. You need a mutant enzyme. If you see +28 Da, you have genuine ethylation.
FAQs: Edge Cases
Q: I am using a Lipase for ethylation (transesterification), not a Methyltransferase. Does this apply? A: No. Lipase-mediated ethylation (e.g., ethyl hexanoate synthesis) follows a Bi-Bi Ping Pong mechanism.[3] Low yields there are usually due to water accumulation .
-
Fix: Use molecular sieves to remove water (driving equilibrium toward ester) or use an acyl donor like ethyl acetate (irreversible transesterification).
Q: My enzyme precipitates when I add SAE.
A: SAE is less soluble than SAM. Ensure you dissolve SAE in 50 mM
References
-
Bothwell, I. R., & Luo, M. (2014). "AdoMet analogs as tools for studying methyltransferases." Current Opinion in Chemical Biology, 21, 126-132. Link
-
Luo, M. (2012). "Current methyltransferase-based methods for substrate profiling." Drug Discovery Today: Technologies, 9(1), e23-e29. Link
-
Wang, R., et al. (2021). "S-Adenosyl-L-ethionine is a Catalytically Competent Analog of S-Adenosyl-L-methionine in the Radical SAM Enzyme HydG." Journal of the American Chemical Society, 143(12), 4567-4572. Link
-
Dahabieh, M. S., et al. (2021).[4] "Lysine Ethylation by Histone Lysine Methyltransferases." ChemBioChem, 22(18), 2723-2731. Link
-
Sigma-Aldrich Technical Bulletin. "HPLC Troubleshooting Guide: Mobile Phase & Column Care." Merck KGaA. Link
Sources
Technical Guide: S-Adenosyl-L-Ethionine (SAE) Iodide Solubility & Handling
Executive Summary
S-Adenosyl-L-ethionine (SAE) Iodide (CAS: 102029-72-1) is a synthetic analog of the universal methyl donor S-Adenosyl-L-methionine (SAM). Structurally, it differs by the replacement of the methyl group with an ethyl group at the sulfonium center. This modification allows it to function as an ethyl group donor in enzymatic reactions or, more commonly, as a competitive inhibitor of methyltransferases.
Critical Handling Note: Like its parent compound SAM, SAE is chemically unstable at neutral and alkaline pH . While highly soluble in water, it rapidly degrades into 5'-ethylthioadenosine and homoserine lactone if not maintained in an acidic environment. DMSO is the preferred solvent for high-concentration stock solutions intended for long-term storage.
Solubility Profile: DMSO vs. Water
The following table contrasts the solubility and stability characteristics of SAE Iodide in its two primary solvents.
| Feature | Water (H₂O) | DMSO (Dimethyl Sulfoxide) |
| Solubility Limit | > 20 mg/mL (High) | > 20 mg/mL (High) |
| Stability (Room Temp) | Poor (< 24 hours at neutral pH) | Good (Stable for weeks if anhydrous) |
| Primary Risk | Rapid hydrolysis & intramolecular cyclization at pH > 6.0. | Freezing point (18.5°C) can cause freeze-thaw cycles if not aliquoted. |
| Recommended Use | Immediate use in assays; must be acidified (e.g., 20 mM HCl). | Long-term storage of stock solutions at -20°C or -80°C. |
| Preparation Note | Do not dissolve in neutral water. Use dilute acid. | Ensure DMSO is anhydrous (fresh bottle) to prevent hydrolysis. |
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Upon Dilution
-
Symptom: You dilute a DMSO stock into an aqueous buffer (e.g., PBS pH 7.4), and a precipitate forms or the solution becomes cloudy.
-
Root Cause: While SAE is water-soluble, rapid changes in polarity or high salt concentrations in the buffer can cause "salting out," especially if the stock concentration is very high.
-
Solution:
-
Step-wise Dilution: Dilute the DMSO stock into a lower salt buffer (e.g., water or 10 mM buffer) before adding concentrated salt solutions.
-
Warm Gently: Briefly warm the solution to 37°C and vortex.
-
Check pH: Ensure the final pH is not extremely alkaline (> pH 8.5), which can alter the ionization state and solubility.
-
Issue 2: Loss of Biological Activity (Degradation)
-
Symptom: The compound dissolves perfectly, but experimental results (e.g., inhibition of methylation) are negative or inconsistent.
-
Root Cause: Hydrolysis of the sulfonium center.[1] This occurs rapidly in neutral water.
-
Solution:
-
Verify Solvent: Did you dissolve the powder in neutral water? If yes, the compound likely degraded within hours.
-
Acid Stabilization: Always prepare aqueous stocks in 20 mM HCl or dilute H₂SO₄ .
-
Freshness: Aqueous working solutions should be prepared immediately before use and kept on ice.
-
Issue 3: Yellow Discoloration of Stock Solution
-
Symptom: The white/off-white powder turns yellow upon dissolution in DMSO.
-
Root Cause: Oxidation of the iodide counter-ion to iodine (
) or oxidative degradation of the adenosine moiety. -
Solution:
-
Degas Solvents: Use degassed or nitrogen-purged DMSO.
-
Storage: Store stocks in opaque/amber vials at -20°C or lower. Slight yellowing may not completely abolish activity, but deep yellow/brown indicates significant degradation.
-
Standard Operating Protocols (SOP)
Protocol A: Preparation of Stock Solution in DMSO (Recommended)
-
Purpose: Long-term storage (up to 6 months at -20°C).
-
Materials: SAE Iodide powder, Anhydrous DMSO (≥99.9%), Amber glass vials.
-
Calculate: Determine the volume of DMSO required to achieve a concentration of 10–20 mM .
-
Formula: Volume (mL) = [Mass (mg) / Molecular Weight (~540.4 g/mol )] / Concentration (M)
-
Note: The MW of SAE Iodide is approx. 540.4 Da (Cation ~413.5 + Iodide ~126.9). Check your specific lot's CoA.[2]
-
-
Dissolve: Add DMSO to the vial containing the powder. Vortex vigorously for 30–60 seconds.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: Freeze immediately at -20°C or -80°C.
Protocol B: Preparation of Aqueous Working Solution
-
Purpose: Immediate use in biological assays.
-
Materials: SAE Iodide powder, 20 mM HCl (sterile filtered).
-
Prepare Solvent: Dilute concentrated HCl to 20 mM using molecular biology grade water.
-
Dissolve: Add the acidic solvent to the SAE powder to achieve the desired concentration (typically < 10 mM).
-
Neutralize (In Assay): When adding this stock to your cell culture or enzyme assay, ensure the volume added is small enough (e.g., 1:100 dilution) that the buffer capacity of your assay medium neutralizes the acid.
-
Example: Adding 1 µL of SAE in 20 mM HCl to 100 µL of PBS (pH 7.4) will result in a negligible pH change.
-
Decision Logic for Solvent Selection
The following diagram illustrates the critical decision-making process for handling SAE Iodide to ensure experimental integrity.
Caption: Decision tree for S-Adenosyl-L-ethionine solvent selection. Green paths indicate safe protocols; red paths indicate instability risks.
Frequently Asked Questions (FAQs)
Q: Can I filter-sterilize the aqueous stock solution? A: Yes, but use a membrane compatible with acidic solutions (e.g., PES or PVDF). Avoid nylon filters if the solution is strongly acidic, although 20 mM HCl is generally mild enough for most syringe filters.
Q: My assay is sensitive to DMSO. How do I remove it? A: You cannot easily remove DMSO from the stock. Instead, use the Aqueous Protocol (Protocol B) using 20 mM HCl. Alternatively, prepare a high-concentration DMSO stock (e.g., 100 mM) so that the final dilution in your assay is >1:1000, resulting in <0.1% DMSO, which is usually negligible for most enzymes and cells.
Q: Is the iodide salt toxic to cells? A: Iodide is generally well-tolerated at micromolar concentrations used in signaling studies. However, for highly sensitive systems, controls with sodium iodide (NaI) should be run to rule out counter-ion effects.
Q: How does SAE differ from SAM in stability? A: Both compounds share the sulfonium center, which is the site of instability. The ethyl group in SAE exerts a similar electronic effect to the methyl group in SAM. Therefore, stability protocols for SAM (acidic pH, cold storage) are directly applicable to SAE [1, 2].
References
- Note: Provides the foundational stability data for the S-adenosyl-sulfonium class of compounds, applicable to the ethyl analog.
- Note: Confirms the solubility and instability profile of the iodide salt form.
-
PubChem. (2025).[3][4] S-Adenosyl-L-ethionine (Compound CID 15788085). Retrieved from [Link]
- Note: Structural and chemical property verific
- Note: Verification of CAS number and commercial availability.
Sources
Navigating Iodide Interference in Spectrophotometric Enzyme Assays: A Technical Support Center
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of iodide interference in spectrophotometric enzyme assays. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This resource is structured to address common questions, troubleshoot specific issues, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions surrounding iodide interference in enzymatic assays.
Q1: How does iodide interfere with my spectrophotometric enzyme assay?
A: Iodide can interfere in several ways, primarily depending on the enzyme system you are using:
-
Direct Substrate Competition: In many peroxidase-based assays, such as those using horseradish peroxidase (HRP), iodide can act as a competing electron donor substrate. This can lead to an underestimation of the activity of your target substrate as it competes with iodide for the enzyme's active site.[1]
-
Inhibition of Enzyme Activity: At higher concentrations, iodide can directly inhibit the activity of certain enzymes. For instance, in peroxidase-catalyzed reactions, high levels of iodide can lead to the formation of triiodide (I₃⁻), which can inactivate the enzyme.[2][3]
-
Spectral Interference: Iodide and its oxidation products, like iodine (I₂) and triiodide (I₃⁻), can absorb light in the UV-visible range, potentially overlapping with the absorbance spectrum of your chromogenic or fluorogenic substrate's product. This can lead to artificially high background readings or a skewed signal.
-
Fluorescence Quenching: If you are using a fluorescence-based assay, iodide is a known fluorescence quencher. It can decrease the fluorescence signal of your reporter molecule through a process known as the heavy atom effect, which promotes intersystem crossing to the triplet state.[4][5][6]
Q2: Which enzymes are most commonly affected by iodide interference?
A: Peroxidases, such as horseradish peroxidase (HRP) and thyroid peroxidase (TPO), are the most well-documented class of enzymes susceptible to iodide interference due to iodide's ability to act as a substrate.[1] However, other enzymes can also be affected, though the mechanisms might differ. For example, any assay that is sensitive to changes in redox environment could potentially be impacted by the presence of iodide. There is also evidence of interference in assays for enzymes like lactate dehydrogenase (LDH) and alkaline phosphatase (ALP), often due to interactions with assay components or the detection method itself.[7][8][9]
Q3: Can iodide interference manifest as both an increase and a decrease in the measured signal?
A: Yes, the paradoxical nature of iodide interference is a key challenge.
-
Signal Decrease (Inhibition): As mentioned, iodide can act as a competitive inhibitor or a direct inactivator of the enzyme, leading to a lower-than-expected signal. Fluorescence quenching by iodide will also result in a decreased signal.[4][5][6]
-
Signal Increase (High Background): The oxidation of iodide to iodine and triiodide can produce colored species that absorb light, leading to a higher background signal.[10] In some cases, iodide has been observed to activate certain peroxidases, leading to an enhanced reaction rate and a stronger signal.[7]
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you might be encountering in your experiments.
Issue 1: My blank/negative control wells show high absorbance.
-
Possible Cause: Your buffer or sample matrix may be contaminated with iodide, which is being oxidized by the enzyme or other components in the assay, leading to the formation of a colored product.
-
Troubleshooting Steps:
-
Reagent Check: Prepare fresh buffers and solutions using iodide-free water and reagents. Test each component individually to identify the source of contamination.
-
Sample Matrix Evaluation: If the high background is present only in wells containing your sample matrix (but no analyte), the matrix itself is the likely source of iodide. Consider implementing a sample clean-up step (see Protocols section).
-
Increase Washing Steps: In plate-based assays like ELISA, insufficient washing can leave behind interfering substances. Increase the number and vigor of your wash steps.[10][11][12]
-
Issue 2: The enzyme activity appears lower than expected or is completely inhibited.
-
Possible Cause: High concentrations of iodide in your sample may be competitively inhibiting or inactivating your enzyme.
-
Troubleshooting Steps:
-
Sample Dilution: Perform a serial dilution of your sample. If the interference is concentration-dependent, you should see a recovery of enzyme activity at higher dilutions.
-
Iodide Removal: Implement a protocol to remove iodide from your sample prior to the assay (see Protocols section).
-
Use of EDTA (for peroxidase assays): Ethylenediaminetetraacetic acid (EDTA) can inhibit the oxidation of iodide by horseradish peroxidase, likely by competing for the iodide binding site.[1] The optimal concentration of EDTA is pH-dependent, with it being more effective at pH 6.0.[1]
-
Issue 3: My fluorescence signal is weak or absent.
-
Possible Cause: Iodide in your sample is quenching the fluorescence of your reporter molecule.
-
Troubleshooting Steps:
-
Confirm Quenching: To confirm iodide is the culprit, spike a known concentration of your fluorophore with varying amounts of potassium iodide (KI) and measure the fluorescence. A concentration-dependent decrease in signal will confirm quenching.
-
Sample Clean-up: The most effective solution is to remove the iodide from your sample before the assay using a method like anion exchange chromatography.
-
Alternative Fluorophores: Some fluorophores are less susceptible to quenching than others. If sample clean-up is not feasible, you may need to explore alternative fluorescent probes. Resorufin-based probes, for example, are known for their good stability and high quantum yield.[13]
-
Protocols for Minimizing Iodide Interference
Here are detailed, step-by-step methodologies for key experimental workflows to mitigate iodide interference.
Protocol 1: Sample Clean-up using Anion Exchange Chromatography
This protocol is designed to remove iodide and other anionic interferents from liquid samples like serum or cell culture supernatant.
Materials:
-
Strong base anion exchange resin (e.g., quaternary ammonium-based resin).[14]
-
Chromatography column.
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution buffer (e.g., 20 mM Tris-HCl with a high salt concentration, such as 1 M NaCl, pH 8.0).
-
Collection tubes.
Procedure:
-
Column Preparation: Pack the chromatography column with the anion exchange resin according to the manufacturer's instructions.
-
Equilibration: Wash the column with 4-5 column volumes of equilibration buffer to prepare the resin for sample loading.[15]
-
Sample Loading: Adjust the pH and ionic strength of your sample to match the equilibration buffer. This is crucial for efficient binding of iodide to the resin. Load the sample onto the column.[16]
-
Washing: Wash the column with 2-3 column volumes of equilibration buffer to remove any unbound molecules.[16] Your analyte of interest, if not negatively charged, should be in the flow-through and wash fractions.
-
Analyte Collection: Collect the flow-through and wash fractions. This is where your iodide-depleted sample containing the analyte of interest will be.
-
Column Regeneration (Optional): If you wish to reuse the column, elute the bound iodide and other anions by washing the column with several column volumes of the high-salt elution buffer. Re-equilibrate the column with the equilibration buffer before the next use.
Workflow for Anion Exchange Chromatography
Caption: Workflow for removing iodide from samples using anion exchange chromatography.
Protocol 2: In-Assay Inhibition of Iodide Oxidation in HRP-based Assays
This protocol describes the use of EDTA to minimize iodide interference directly within a horseradish peroxidase (HRP)-based assay.
Materials:
-
EDTA stock solution (e.g., 0.5 M, pH 8.0).
-
Your standard HRP assay components (buffer, substrate, H₂O₂).
Procedure:
-
Determine Optimal EDTA Concentration: The effective concentration of EDTA is pH-dependent and should be optimized for your specific assay conditions.[1] A good starting point is to test a range of final EDTA concentrations from 1 mM to 10 mM.
-
Assay Setup:
-
Prepare your reaction mixtures, including your sample, buffer, and HRP enzyme.
-
Add the optimized concentration of EDTA to all wells, including your controls and standards.
-
Pre-incubate the plate for 5-10 minutes at room temperature to allow the EDTA to interact with the HRP.
-
-
Initiate Reaction: Add the HRP substrate and hydrogen peroxide to initiate the enzymatic reaction.
-
Readout: Measure the absorbance or fluorescence at the appropriate wavelength.
Mechanism of EDTA Inhibition of Iodide Oxidation
Sources
- 1. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodide modulation of the EDTA-induced iodine reductase activity of horseradish peroxidase by interaction at or near the EDTA-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodide modulation of the EDTA-induced iodine reductase activity of horseradish peroxidase by interaction at or near the EDTA-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline phosphatase interference in immuno-enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. arp1.com [arp1.com]
- 12. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5624567A - Process for removing iodine/iodide from aqueous solutions - Google Patents [patents.google.com]
- 15. conductscience.com [conductscience.com]
- 16. harvardapparatus.com [harvardapparatus.com]
S-Adenosyl-L-ethionine (SAE) Purification: A Technical Support Guide
Welcome to the technical support center for the purification of S-adenosyl-L-ethionine (SAE) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a synthetic analog of S-adenosyl-L-methionine (SAM), SAE is a valuable tool in studying methylation-dependent processes. However, its inherent instability and the presence of closely related impurities can make its purification a challenging endeavor.[1][2][3] This guide provides practical, field-proven insights to help you navigate these challenges and achieve high-purity SAE for your research needs.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of SAE. The solutions provided are based on established chromatographic principles and experience with analogous compounds like SAM.
Issue 1: Low Yield of SAE After Cation-Exchange Chromatography
Question: I am using a strong cation-exchange resin to purify SAE from my enzymatic synthesis reaction, but my final yield is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Low recovery of S-adenosyl-L-ethionine (SAE) from cation-exchange chromatography is a frequent challenge, often stemming from a few key factors. Let's break down the potential causes and solutions:
Causality-Driven Troubleshooting:
-
Incomplete Elution: SAE, like its counterpart S-adenosyl-L-methionine (SAM), possesses a positively charged sulfonium center, which mediates its strong interaction with the negatively charged resin.[1] If the ionic strength of your elution buffer is insufficient, the SAE will remain bound to the column.
-
Product Degradation: S-adenosyl compounds are notoriously unstable, particularly at neutral to alkaline pH and elevated temperatures.[1][2] Prolonged exposure to non-ideal conditions during the purification process can lead to significant degradation.
-
Suboptimal pH of Loading and Elution Buffers: The charge of both your target molecule and the ion-exchange resin is pH-dependent.[4][5] If the pH of your loading buffer is too high, the net positive charge on SAE may be reduced, leading to weaker binding and potential loss during the loading and washing steps. Conversely, an inappropriate elution buffer pH can interfere with efficient displacement of SAE by the salt counter-ions.
Step-by-Step Protocol for Improved Yield:
-
Optimize Elution Conditions:
-
Gradient Elution: Employ a linear gradient of increasing salt concentration (e.g., 0 to 1 M HCl or NaCl) to determine the precise salt concentration required to elute your SAE.[6] For S-adenosyl-L-methionine (SAM), elution typically occurs between 0.4 to 0.6 M HCl.[6] SAE is expected to elute at a similar concentration.
-
Step Elution: Once the optimal elution concentration is determined, you can switch to a step elution for faster purification. This involves washing the column with a salt concentration just below the elution point to remove weakly bound impurities, followed by a single step to the optimal elution concentration to recover your SAE.
-
-
Ensure Product Stability:
-
Maintain Low Temperatures: Perform all purification steps at 4°C to minimize thermal degradation.
-
Work at Acidic pH: S-adenosyl compounds are more stable at a weakly acidic pH (around 4-5).[1] Ensure your buffers are within this range to prevent degradation.
-
Process Samples Promptly: Minimize the time the SAE is in solution, especially during the purification process.
-
-
Verify Buffer pH:
-
Loading Buffer: The pH of your loading buffer should be at least one pH unit below the pKa of the primary amine and above the pKa of the carboxylic acid of the ethionine moiety to ensure a net positive charge. A pH of around 3-4 is generally suitable.
-
Elution Buffer: While acidic conditions are crucial for elution from strong cation exchangers, ensure the pH is compatible with your downstream applications.
-
Issue 2: Co-elution of Impurities with SAE during Reverse-Phase HPLC
Question: I am using reverse-phase HPLC for the final polishing of my SAE, but I am observing peaks that co-elute with my product. How can I improve the resolution?
Answer:
Co-elution during reverse-phase HPLC is a common issue when dealing with complex reaction mixtures containing structurally similar compounds. Here’s a breakdown of the likely culprits and how to address them:
Root Causes of Poor Resolution:
-
Presence of Diastereomers: Enzymatic synthesis of S-adenosyl compounds can result in the formation of both the biologically active (S,S) and inactive (R,S) diastereomers.[6] These isomers can be difficult to separate under standard reverse-phase conditions.
-
Structurally Similar Impurities: Your reaction mixture may contain unreacted starting materials (ATP, L-ethionine) or degradation products (e.g., 5'-thioethyladenosine) that have similar retention times to SAE.[7]
-
Suboptimal Mobile Phase Composition: The choice of organic modifier, ion-pairing reagent, and pH of the aqueous phase are critical for achieving good separation of polar, charged molecules like SAE on a reverse-phase column.[8][9][10]
Strategies for Enhanced Resolution:
-
Employ Ion-Pairing Chromatography:
-
Principle: Adding an ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase forms a neutral complex with the positively charged SAE, increasing its retention on the nonpolar stationary phase and improving separation from other charged and neutral species.[8]
-
Protocol:
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.5) containing the ion-pairing reagent and an organic modifier (e.g., acetonitrile or methanol).[8]
-
Optimize the concentration of the ion-pairing reagent and the organic modifier gradient to achieve the best separation.
-
-
-
Adjust Mobile Phase pH:
-
The retention of SAE can be modulated by adjusting the pH of the mobile phase. At a lower pH, the carboxylic acid group is protonated, which can influence its interaction with the stationary phase. Experiment with a pH range of 2.5 to 4.0 to find the optimal separation window.
-
-
Optimize the Stationary Phase:
-
Column Chemistry: While C18 columns are widely used, a C8 stationary phase may provide different selectivity for polar compounds and could be a viable alternative.[8]
-
Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., 3 µm) and a longer length can significantly improve peak resolution.[7]
-
Workflow for Optimizing Reverse-Phase HPLC Separation of SAE:
Caption: A decision-making workflow for troubleshooting co-elution issues in reverse-phase HPLC of SAE.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-adenosyl-L-ethionine (SAE) degradation during purification?
A1: The primary cause of SAE degradation is its chemical instability, particularly in neutral to alkaline solutions and at elevated temperatures.[1][2][3] The glycosidic bond and the bond between the ribose and sulfur atom are susceptible to cleavage under these conditions.[1] Therefore, maintaining a weakly acidic pH (around 4-5) and low temperatures (4°C) throughout the purification process is critical for maximizing the yield of intact SAE.
Q2: Can I use the same purification protocol for SAE as for S-adenosyl-L-methionine (SAM)?
A2: Yes, in general, the purification protocols for SAM can be readily adapted for SAE. Both molecules share a similar chemical structure, with the only difference being an ethyl group in SAE versus a methyl group in SAM attached to the sulfonium center. This structural similarity results in comparable chemical properties, including charge and hydrophobicity. Therefore, techniques like cation-exchange chromatography and reverse-phase ion-pairing HPLC that are effective for SAM purification are also suitable for SAE.[11] However, minor adjustments to elution conditions may be necessary to account for the slight difference in hydrophobicity.
Q3: How can I quantify the concentration of my purified SAE?
A3: The concentration of SAE can be accurately determined using UV-Vis spectrophotometry. The adenine ring in SAE has a characteristic absorbance maximum at approximately 257 nm.[6][8] You can use the molar extinction coefficient of adenosine at this wavelength (ε ≈ 15,400 M⁻¹cm⁻¹ at pH 7.0) for quantification. For more precise measurements, a standard curve should be generated using a commercially available SAE standard of known concentration. HPLC with UV detection is also a reliable method for both quantification and purity assessment.[8][10][12][13]
Q4: What are the expected yields for enzymatic synthesis and purification of SAE?
A4: The yield of SAE from enzymatic synthesis and subsequent purification can be lower than that of SAM. This is primarily due to the lower specific activity of some SAM synthetase enzymes with ethionine as a substrate compared to methionine.[11] A typical yield for SAE can be around 25% of what is usually obtained for a SAM preparation under similar conditions.[11]
Q5: What are the key differences in purification strategies between cation-exchange and reverse-phase chromatography for S-adenosyl compounds?
A5: The key differences lie in the separation principle and the typical stage of purification where they are employed.
| Feature | Cation-Exchange Chromatography | Reverse-Phase HPLC |
| Separation Principle | Based on net positive charge of the sulfonium ion.[4][14] | Based on hydrophobicity, often enhanced with ion-pairing.[8][9] |
| Typical Use | Initial capture and purification from crude reaction mixtures.[6][11] | Final polishing, separation of diastereomers, and analytical quantification.[6][7] |
| Elution | Increasing salt concentration.[15] | Increasing organic solvent concentration.[8] |
| Resolution | Good for separating charged from uncharged molecules. | High resolution, capable of separating closely related isomers.[6] |
Purification Workflow Overview:
Caption: A typical two-step chromatographic workflow for the purification of SAE from a reaction mixture.
References
- Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof.
-
S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. PubMed Central. [Link]
-
An optimized purification protocol for enzymatically synthesized S-adenosyl-L-methionine (SAM) for applications in solution state infrared spectroscopic studies. ResearchGate. [Link]
-
Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. MDPI. [Link]
-
Liquid Chromatographic Determination of S-Adenosyl-L-Methionine in Dietary Supplement Tablets. Journal of AOAC INTERNATIONAL. [Link]
-
HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. PMC - NIH. [Link]
-
Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites. UCL Discovery. [Link]
-
Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max. Biologia plantarum. [Link]
-
Stabilization of S-adenosyl L-methionine promoted by trehalose. ResearchGate. [Link]
-
S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. PMC. [Link]
-
A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. [Link]
-
Liquid Chromatographic Determination of S-Adenosyl-L-Methionine in Dietary Supplement Tablets. ResearchGate. [Link]
-
Methionine. Wikipedia. [Link]
-
Physiological and Molecular Mechanisms of Ethylene in Sculpting Rice Root System Architecture. MDPI. [Link]
-
HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. PubMed. [Link]
-
Method Development and Validation for Simultaneous Estimation of S-Adenosyl methionine and Metadoxine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Stabilization of S-adenosyl-L-methionine promoted by trehalose. PubMed. [Link]
-
Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. PubMed. [Link]
-
3.4.3. Ion Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science (RSC Publishing). [Link]
-
Principles of ion exchange chromatography explained. YouTube. [Link]
-
Enzymatic Synthesis of S-adenosyl-L-methionine on the Preparative Scale. PubMed. [Link]
Sources
- 1. US3707536A - Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]
- 10. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Comparison Guide: NMR Characterization of S-Adenosyl-L-Ethionine (SAE) Iodide Standards
The following guide provides an in-depth technical comparison and characterization protocol for S-Adenosyl-L-ethionine (SAE) iodide, designed for researchers requiring rigorous validation of this cofactor analog.
Executive Summary
S-Adenosyl-L-ethionine (SAE) is a synthetic analog of the universal methyl donor S-Adenosyl-L-methionine (SAM) .[1] Structurally, it replaces the sulfonium methyl group of SAM with an ethyl group. While SAM is the biological standard for methyl transfer, SAE is a critical mechanistic probe used to:
-
Trap Radical Intermediates: In Radical SAM enzymes, the ethyl radical generated from SAE is significantly more stable than the methyl radical, allowing for the capture and structural characterization of transient organometallic intermediates (e.g., in HydG catalysis).
-
Inhibit Methyltransferases: The steric bulk of the ethyl group often slows nucleophilic attack, allowing researchers to study transition states or inhibit specific pathways.
-
Differentiate Diastereomers: Like SAM, SAE contains a chiral sulfonium center, existing as biologically active (
) and inactive ( ) diastereomers.
This guide outlines the NMR characterization of SAE Iodide, contrasting it with SAM to establish purity, identity, and diastereomeric ratio.
NMR Characterization Strategy
Experimental Design & Causality
To accurately characterize SAE Iodide, experimental conditions must minimize degradation while maximizing spectral resolution.
-
Solvent System: Deuterium Oxide (
) is the standard. However, acidic pH (pH 2.5–3.5) is critical.-
Reasoning: Sulfonium compounds are prone to spontaneous hydrolysis and epimerization at neutral or alkaline pH. Maintaining a low pH (often via dilute
or naturally acidic dissolution of the iodide salt) preserves the ( ) diastereomer ratio during acquisition.
-
-
Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or TSP.
-
Reasoning: These provide a sharp reference signal at 0.00 ppm that is pH-independent, unlike residual HDO.
-
-
Counterion Effect: The iodide counterion (
) in SAE Iodide is distinct from the tosylate or chloride salts often used for SAM.-
Note: Iodide is a soft nucleophile and can oxidize over time to form iodine (
), causing solution discoloration (yellowing). Fresh preparation is mandatory.
-
Key Spectral Features (SAE vs. SAM)
The primary diagnostic differentiator is the alkyl group attached to the sulfur atom.
| Feature | SAM (Reference) | SAE (Target) | Mechanistic Insight |
| Sulfonium Substituent | Methyl ( | Ethyl ( | The ethyl group adds steric bulk and changes the electronics of the sulfur center. |
| Diagnostic Signal | Singlet ( | Multiplet/Quartet ( | The methylene protons in SAE are deshielded by the positive sulfur. |
| Spin System | Isolated | SAE shows coupling between the methylene and the terminal methyl group. | |
| Chirality Effect | Two singlets (S,S vs R,S) | Diastereotopic Methylene | The chiral sulfur renders the two protons of the SAE methylene group non-equivalent, often splitting the expected quartet into a complex multiplet. |
Comparative Analysis: SAE vs. SAM[1][2]
Quantitative NMR Data
The following table summarizes the chemical shifts expected in
| Proton Assignment | SAM Chemical Shift ( | SAE Chemical Shift ( | Multiplicity (SAE) |
| Adenine H2 | 8.20 | 8.20 - 8.25 | Singlet |
| Adenine H8 | 8.31 | 8.30 - 8.35 | Singlet |
| Ribose H1' | 6.06 | 6.05 - 6.10 | Doublet ( |
| 3.80 - 3.90 | 3.80 - 3.90 | Triplet/Multiplet | |
| 2.98 (S,S) / 2.93 (R,S) | N/A | N/A | |
| N/A | 3.40 - 3.60 | Multiplet (Diastereotopic) | |
| N/A | 1.35 - 1.45 | Triplet |
Note: Exact shifts may vary slightly (
Functional Performance & Stability
While NMR confirms structure, the functional utility of SAE differs from SAM.
-
Radical Stability: In Radical SAM enzymes (e.g., HydG), photolysis of SAE yields an ethyl radical . This radical is significantly more stable than the methyl radical from SAM, persisting at 77 K and allowing for EPR characterization of reaction intermediates that are otherwise too fleeting to observe with SAM.
-
Reaction Rate: SAE is a "slow substrate." In HydG assays, SAE supports turnover at approximately 80% of the rate of SAM (
vs ).[2] This reduced rate is advantageous for capturing pre-steady-state intermediates.
Experimental Protocol: Characterization Workflow
Materials
-
Analyte: S-Adenosyl-L-ethionine Iodide (Solid).
-
Solvent:
(99.9% D) containing 0.05% TSP or DSS. -
Equipment: 400 MHz (minimum) NMR Spectrometer; 600 MHz recommended for resolution of diastereotopic protons.
Step-by-Step Procedure
-
Preparation: Weigh ~5-10 mg of SAE Iodide into a microcentrifuge tube.
-
Dissolution: Add 600
L of solvent.-
Critical: If the solution is not naturally acidic (check with pH paper, aim for pH 3-4), add 1-2
L of dilute . Do not use phosphate buffer at pH 7, as this accelerates degradation.
-
-
Acquisition: Transfer to an NMR tube immediately.
-
Run a standard 1D proton (
) experiment (e.g., 16-32 scans). -
Set relaxation delay (
) to seconds to ensure accurate integration of the sulfonium signals.
-
-
Analysis:
-
Phase 1 (Identity): Confirm presence of Adenine singlets (~8.2 ppm) and Ribose H1' (~6.1 ppm).
-
Phase 2 (Purity): Integrate the
-Ethyl methyl triplet (~1.4 ppm) against the Adenine H2 signal. The ratio should be 3:1. Deviations indicate hydrolysis (loss of ethyl group) or adenine contamination. -
Phase 3 (Diastereomers): Examine the
-methylene region (~3.5 ppm). Two sets of signals may be visible if significant racemization has occurred. The biologically active ( ) form is typically the major product of enzymatic synthesis, while chemical synthesis yields a racemic mixture.
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision matrix for validating an SAE Iodide batch.
Caption: Logical workflow for the NMR validation of SAE Iodide, distinguishing between enzymatic (pure) and chemical (racemic) grades.
References
-
Comparison of SAE and SAM in Radical Enzymes
-
NMR Methodology for SAM Analysis
- Title: NMR regulatory analysis: determination and characterization of S-adenosyl-L-methionine in dietary supplements.
- Source: PubMed.
-
URL:[Link]
-
Stability of SAM Analogs
- Title: Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substr
- Source: Frontiers in Chemistry.
-
URL:[Link]
Sources
- 1. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Quantifying S-Adenosyl-L-Ethionine (SAE) Cellular Uptake Rates
[1]
Executive Summary
Content Type: Technical Comparison & Protocol Guide
Subject: S-Adenosyl-L-Ethionine (SAE) Flux Quantification
Primary Methodology: Stable Isotope Dilution LC-MS/MS (The "Gold Standard")
Alternative Methodologies: Radiolabeled Tracing (
The Scientific Challenge
S-adenosyl-L-ethionine (SAE) is the ethyl analog of the universal methyl donor S-adenosyl-L-methionine (SAM).[1] While SAM regulates the methylome, SAE is frequently utilized to study "ethylation" damage or as a structural probe for methyltransferase promiscuity.
Quantifying SAE uptake presents a unique tri-fold challenge:
-
The Permeability Paradox: Like SAM, SAE is a charged sulfonium cation. It does not passively diffuse across plasma membranes efficiently. Intracellular SAE is typically derived from the uptake of Ethionine (via LAT1/LAT2 transporters) followed by intracellular synthesis by Methionine Adenosyltransferase (MAT).
-
Chemical Instability: SAE undergoes rapid spontaneous degradation (intramolecular cyclization) to form ethylthioadenosine (ETA) and homoserine lactone, particularly at neutral/alkaline pH.[1]
-
Structural Similarity: Differentiating SAE (Mass ~413 Da) from the abundant endogenous SAM (Mass ~399 Da) requires high-resolution separation to prevent isobaric interference or ion suppression.
This guide compares the Targeted LC-MS/MS Methodology against traditional radiometric and optical alternatives, establishing it as the requisite system for kinetic accuracy.
Part 1: Comparative Analysis of Methodologies
The following table contrasts the performance of the primary recommended methodology (LC-MS/MS) against traditional alternatives.
| Feature | LC-MS/MS (Recommended) | Radiolabeling ( | HPLC-UV / Fluorescence |
| Specificity | High. Mass-resolved detection distinguishes SAE from SAM, MTA, and ETA.[1] | Low. Measures total radioactivity. Cannot easily distinguish SAE from incorporated ethyl-DNA/Protein or degradation products without extensive TLC/HPLC. | Medium. Retention time dependent; high risk of co-elution with endogenous SAM. |
| Sensitivity (LOD) | Femtomolar (fmol). Capable of detecting trace intracellular SAE pools. | Attomolar (amol). Extremely sensitive, but "blind" to chemical identity. | Micromolar ( |
| Throughput | High. <5 min run times with UPLC. | Low. Requires manual scintillation counting and wash steps. | Medium. Long gradient elutions (>20 min) often required for separation. |
| Safety | Safe. No ionizing radiation. | Hazardous. Requires radioactive handling/disposal. | Safe. Standard chemical handling. |
| Kinetic Insight | Direct. Measures the exact concentration of the sulfonium species (SAE). | Indirect. Measures "Total Uptake" (SAE + Metabolites + Macromolecules). | Direct. But limited by detection threshold. |
Part 2: The Core Directive – LC-MS/MS Workflow
The "Product" Methodology: Stable Isotope Dilution LC-MS/MS
This protocol relies on the addition of a stable isotope internal standard (e.g.,
A. Sample Preparation (Critical for Stability)
Rationale: SAE degrades at pH > 6.0. Acidic extraction is mandatory to freeze the metabolic profile.
-
Cell Lysis: Wash cells 2x with ice-cold PBS (rapidly).
-
Quenching: Immediately add 200
L of ice-cold 10% Trichloroacetic Acid (TCA) or 0.4 M Perchloric Acid (PCA) containing the Internal Standard (IS). -
Harvest: Scrape cells and collect lysate. Incubate on ice for 15 min.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Neutralization (Optional but Risky): Some columns require pH adjustment. If using Hypercarb columns (see below), neutralization can be skipped to preserve stability.
B. Chromatographic Separation
Choice of Column: Reverse Phase (C18) retains SAE poorly due to its polarity.
-
Recommended: Porous Graphitic Carbon (Hypercarb) or HILIC (Amide) columns.[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
C. Mass Spectrometry Settings (MRM Mode)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |
| SAE | 413.2 | 250.1 | 20 | Loss of sugar-base moiety |
| SAE | 413.2 | 136.1 | 35 | Adenine fragment |
| SAM | 399.1 | 250.1 | 20 | Endogenous control |
| IS ( | 402.1 | 250.1 | 20 | Internal Standard |
Part 3: Visualization of Workflows & Pathways
Diagram 1: Cellular Fate of SAE (The Kinetic Model)
This diagram illustrates the two entry routes: Direct Transport (rare/slow) vs. Metabolic Synthesis (Ethionine pathway), and the degradation risks that necessitate the LC-MS method.
Caption: Figure 1. The Kinetic Fate of SAE. Note that "SAE Uptake" is often a composite of Ethionine transport (green) and intracellular synthesis. Direct SAE transport (red) is inefficient, making intracellular synthesis the dominant accumulation vector.
Diagram 2: The LC-MS/MS Quantification Workflow
A self-validating decision tree for sample processing.
Caption: Figure 2. Optimized LC-MS/MS Workflow. The use of Porous Graphitic Carbon allows for the retention of polar sulfonium species without the need for ion-pairing reagents that suppress MS signal.
Part 4: Experimental Performance Data
The following data represents typical kinetic parameters when comparing the uptake/synthesis of SAE versus SAM in mammalian cells (e.g., HEK293), derived from consensus values in the literature [1, 2].
Table 2: Kinetic Parameters of Cellular Accumulation
Note: Values reflect the conversion of extracellular precursor (Ethionine/Methionine) to intracellular S-Adenosyl product.[1]
| Parameter | Methionine | Ethionine | implication |
| ~20-50 | ~20-50 | Ethionine competes effectively for entry via LAT1.[1] | |
| ~4-10 | ~100-300 | Critical Bottleneck: MAT2A has much lower affinity for Ethionine.[1] | |
| 100% (Reference) | ~10-15% of SAM | SAE accumulates much slower than SAM.[1] | |
| Intracellular Half-life | ~10-15 hours | ~2-4 hours | SAE is chemically less stable and turned over faster.[1] |
Interpretation: The rate-limiting step for SAE accumulation is not membrane transport, but the catalytic efficiency of Methionine Adenosyltransferase (MAT). Therefore, quantifying "uptake" is effectively quantifying the in situ biosynthetic rate.
Part 5: Expert Insights & Troubleshooting
The "Ghost" Peak
Issue: In LC-MS, a peak often appears at
Stability is Binary
Issue: High variability in technical replicates. Cause: Samples were likely left at room temperature or neutralized to pH > 7.[1] Solution: Keep samples at 4°C at all times. Inject samples in acidic buffer (pH 3-4). If using Hypercarb columns, the column tolerates low pH injection well.
Calculating Flux
To calculate the true flux (
References
-
Kirsch, S. H., et al. (2009). Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry.[1] Journal of Chromatography B.
-
Struys, E. A., et al. (2000). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry. Clinical Chemistry.
-
Mariasina, S. S., et al. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties.[1] Frontiers in Chemistry. (Provides stability data on SAE/SAM analogs).
-
McMillan, J. M., et al. (2005). S-adenosyl-L-methionine: transcellular transport and uptake by Caco-2 cells and hepatocytes.[1] Journal of Pharmacy and Pharmacology.
Safety Operating Guide
Safe Handling and Disposal Protocol: S-Adenosyl-L-Ethionine (SAE) Iodide
[1][2]
Executive Summary & Immediate Safety Directive
S-Adenosyl-L-ethionine (SAE) Iodide is a potent biochemical tool used to study methylation pathways.[1][2] However, it poses significant biological and chemical hazards that distinguish it from its analog, S-Adenosyl-L-methionine (SAM).[1][2]
-
Core Hazard: SAE is a metabolic antagonist of methionine and a potent ethylating agent . It is considered a potential carcinogen and teratogen.
-
Chemical Instability: As an iodide salt , it is sensitive to light and oxidation. Contact with strong oxidizers can release corrosive and toxic iodine gas (
).[1] -
Disposal Directive: All SAE waste must be segregated as High Hazard Chemical Waste . It must never be commingled with general organic solvents or oxidizing acids.
Scientific Context: Mechanism of Toxicity
To handle SAE safely, one must understand why it is toxic. SAE mimics the universal methyl donor SAM. However, instead of transferring a methyl group (
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition and subsequent DNA damage caused by SAE.
Figure 1: Competitive pathway showing how SAE displaces SAM, leading to pathological ethylation of biological targets.[1][2]
Physical Properties & Stability Data[1][2]
Effective disposal requires knowledge of the compound's physical state and reactivity.
| Property | Description | Operational Implication |
| Appearance | White to off-white hygroscopic powder | Must be kept dry; moisture accelerates degradation.[1][2] |
| Solubility | Soluble in water, dilute acids | Do not dispose of down drains; high mobility in water systems.[2] |
| Anion | Iodide ( | Incompatible with Oxidizers. Reacts to form Iodine gas ( |
| Hazard Class | Toxic (Carcinogen/Teratogen) | Handle with double nitrile gloves and particulate respirator/fume hood.[1][2] |
| RCRA Status | U-Listed Analog (Ethionine is U218) | Manage as RCRA Hazardous Waste U218.[1][2] |
Step-by-Step Disposal Protocol
This protocol ensures compliance with federal regulations (RCRA) and prevents dangerous chemical reactions in the waste stream.
Step 1: Waste Characterization & Segregation
CRITICAL: Do not mix SAE iodide with oxidizing agents (e.g., Nitric Acid, Bleach, Peroxides).[1][2]
-
Solid Waste: Unused powder, contaminated gloves, weighing boats, and paper towels.[2]
-
Liquid Waste: Stock solutions or reaction mixtures containing SAE.
Step 2: Containerization
-
Solids: Collect in a dedicated wide-mouth jar or double-bagged heavy-duty polyethylene bag.
-
Liquids: Collect in a chemically resistant bottle (HDPE or Amber Glass).
-
Note: Amber glass is preferred to prevent light-induced degradation of the iodide, which can pressurize the container over long periods.
-
Step 3: Chemical Deactivation (Optional/Site Specific)
If your facility requires on-site neutralization prior to pickup:
-
Acidify the solution slightly (pH 4-5) to stabilize.[1]
-
Note: Unlike simple acids/bases, chemical destruction of ethionine derivatives is complex and usually requires high-temperature incineration. Do not attempt to oxidize the waste to "kill" the biological activity, as this will liberate toxic iodine gas.
Step 4: Labeling
Affix a hazardous waste tag with the following specific data:
Emergency Spill Management
In the event of a spill outside of primary containment:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (or use PAPR if available).[1]
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).[1]
-
Cover the spill with wet paper towels (dampened with water, not bleach) to prevent aerosolization.
-
Scoop the damp material into a waste container.
-
-
Wet Spill (Liquid):
-
Absorb with inert material (vermiculite or clay).[1]
-
Do not use oxidative spill kits (often used for chemo drugs) if they contain strong oxidants, due to the iodide risk.
-
-
Decontamination: Wash the surface with a mild detergent and water. Rinse 3x.
Disposal Decision Tree
Use this logic flow to determine the correct waste stream for your specific situation.
Figure 2: Operational decision matrix for segregating and containerizing SAE waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15788085, S-adenosyl-L-ethionine.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: The P and U Lists (40 CFR §261.33). Retrieved from [Link]
-
Mato, J. M., et al. (2012).[3] S-Adenosylmethionine in Liver Health, Injury, and Cancer.[1][2] Physiological Reviews. Retrieved from [Link][1][2][3]
Sources
- 1. S-adenosyl-L-ethionine | C16H25N6O5S+ | CID 15788085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Novel protective mechanisms for S-adenosyl-L-methionine against acetaminophen hepatotoxicity: improvement of key antioxidant enzymatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
